molecular formula C9H7BrN2O B2480835 5-Bromo-8-methoxyquinazoline CAS No. 1219130-47-8

5-Bromo-8-methoxyquinazoline

Cat. No.: B2480835
CAS No.: 1219130-47-8
M. Wt: 239.072
InChI Key: CCIJNDWDLAJOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-methoxyquinazoline (CAS 1219130-47-8) is a high-purity chemical intermediate prized in medicinal chemistry for the construction of novel quinazoline-based compounds. With a molecular formula of C₉H₇BrN₂O and a molecular weight of 239.07 g/mol, it features a bromo substituent at the 5-position and a methoxy group at the 8-position of the quinazoline scaffold, making it a valuable substrate for further functionalization via cross-coupling reactions and other synthetic transformations . The quinazoline core is a recognized privileged structure in drug discovery, known for its ability to interact with diverse biological targets . This specific derivative is particularly significant in oncology research. For instance, 8-methoxyquinazoline derivatives have been rationally designed and synthesized as potential cytotoxic agents targeting the β-catenin/TCF4 protein-protein interaction, a key node in the constitutively active Wnt/β-catenin signaling pathway found in cancers such as HCT116 colon cancer and HepG2 liver cancer cells . The bromine atom offers a strategic handle for chemists to introduce additional complexity, enabling the exploration of structure-activity relationships to optimize potency and selectivity for cancer-related targets . This product is provided with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-8-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-8-3-2-7(10)6-4-11-5-12-9(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIJNDWDLAJOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Starting Materials for 5-Bromo-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methoxyquinazoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a common feature in a variety of biologically active molecules, and the specific substitution pattern of a bromine atom at the 5-position and a methoxy group at the 8-position offers a unique template for the development of novel therapeutic agents. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the methoxy group can influence the molecule's electronic properties and binding interactions with biological targets. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 5-Bromo-8-methoxyquinazoline, offering field-proven insights and detailed methodologies for researchers in the field.

Two primary retrosynthetic strategies are considered for the synthesis of 5-Bromo-8-methoxyquinazoline:

  • Strategy A: Late-Stage Bromination. This approach involves the initial synthesis of the 8-methoxyquinazoline core, followed by a regioselective bromination at the 5-position.

  • Strategy B: Early-Stage Bromination. In this strategy, a pre-functionalized aromatic precursor already containing the bromine atom is utilized to construct the quinazoline ring.

This guide will delve into the intricacies of both strategies, providing a thorough analysis of the required starting materials and the rationale behind the proposed synthetic steps.

Strategy A: Late-Stage Bromination of 8-Methoxyquinazoline

This strategy focuses on the construction of the quinazoline ring system first, followed by the introduction of the bromine atom. This approach can be advantageous if the precursor, 8-methoxyquinazoline, is readily accessible.

Synthesis of the Core Intermediate: 8-Methoxyquinazoline

The synthesis of 8-methoxyquinazoline can be approached from several ortho-substituted aniline derivatives. A common and effective method involves the cyclization of 2-amino-3-methoxybenzaldehyde with a source of ammonia and a C1 unit, typically formamide or dimethylformamide-dimethylacetal (DMF-DMA).

Starting Material: 2-Amino-3-methoxybenzaldehyde

The synthesis of this key starting material often begins with a commercially available precursor, such as 2-nitro-3-methoxybenzaldehyde, which can be reduced to the corresponding amine.

Workflow for Strategy A:

Strategy A A 2-Nitro-3-methoxybenzaldehyde B 2-Amino-3-methoxybenzaldehyde A->B Reduction (e.g., Fe/HCl) C 8-Methoxyquinazoline B->C Cyclization (e.g., Formamide, heat) D 5-Bromo-8-methoxyquinazoline C->D Bromination (e.g., NBS, acid)

Caption: Synthetic workflow for Strategy A.

Causality Behind Experimental Choices:

  • Reduction of the Nitro Group: The reduction of the nitro group to an amine is a standard transformation. The choice of reducing agent, such as iron powder in the presence of an acid like hydrochloric acid, is a classic and cost-effective method suitable for large-scale synthesis.[1]

  • Quinazoline Ring Formation: The reaction of a 2-aminobenzaldehyde with formamide under thermal conditions is a well-established method for the synthesis of quinazolines, known as the Niementowski quinazoline synthesis. Formamide serves as both the source of the C2 and N3 atoms of the quinazoline ring.

Regioselective Bromination of 8-Methoxyquinazoline

The final step in this strategy is the electrophilic bromination of the 8-methoxyquinazoline core. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the benzene ring portion of the molecule. The methoxy group at the 8-position is an activating, ortho-, para-directing group. The nitrogen atoms in the pyrimidine ring are deactivating. Therefore, electrophilic attack is directed to the positions ortho and para to the methoxy group. The para-position (C5) is sterically more accessible than the ortho-position (C7), leading to the preferential formation of the 5-bromo isomer.

Common Brominating Agents:

  • N-Bromosuccinimide (NBS): A mild and selective brominating agent often used in the presence of an acid catalyst.

  • Bromine (Br₂): A stronger brominating agent that can be used in a suitable solvent, such as acetic acid or a chlorinated solvent.

Table 1: Comparison of Potential Bromination Conditions for 8-Methoxyquinazoline

Brominating AgentSolventCatalyst/AdditiveExpected Outcome
N-Bromosuccinimide (NBS)Acetonitrile or DichloromethaneTrifluoroacetic acid or Sulfuric acidGood selectivity for the 5-bromo isomer.
Bromine (Br₂)Acetic AcidNonePotential for over-bromination, lower selectivity.

Strategy B: Early-Stage Bromination and Subsequent Cyclization

This approach involves the synthesis of a brominated anthranilate derivative, which is then cyclized to form the desired 5-Bromo-8-methoxyquinazoline. This strategy can be advantageous if the bromination of the quinazoline core proves to be low-yielding or lacks the desired regioselectivity.

Synthesis of Brominated Starting Materials

The key to this strategy is the preparation of a suitable 2-amino-5-bromo-3-methoxy substituted precursor, such as a benzonitrile, benzamide, or benzoic acid.

Starting Material: 2-Bromo-5-methoxybenzoic acid

A plausible starting point is 3-methoxybenzoic acid, which can be brominated. The methoxy group is ortho-, para-directing. Bromination will likely occur at the positions ortho and para to the methoxy group. Directing the bromine to the desired position can be challenging and may require specific reaction conditions or protecting group strategies. A patent describes the synthesis of 2-bromo-5-methoxybenzoic acid from 3-methoxybenzoic acid using alkali metal bromide and bromate in an organic acid solution.[2]

Workflow for Strategy B:

Strategy B E 3-Methoxybenzoic acid F 2-Bromo-5-methoxybenzoic acid E->F Bromination G 2-Amino-5-bromo-3-methoxybenzamide F->G Nitration, Reduction, Amidation H 5-Bromo-8-methoxyquinazoline G->H Cyclization (e.g., with Formic acid or Triethyl orthoformate)

Caption: Synthetic workflow for Strategy B.

Causality Behind Experimental Choices:

  • Synthesis of the Brominated Anthranilamide: The conversion of 2-bromo-5-methoxybenzoic acid to the corresponding 2-amino-5-bromo-3-methoxybenzamide would involve a sequence of standard organic transformations: nitration ortho to the methoxy group, reduction of the nitro group to an amine, and conversion of the carboxylic acid to a primary amide.

  • Quinazoline Ring Formation from an Anthranilamide: 2-Aminobenzamides are common precursors for the synthesis of 4-quinazolinones. To obtain the quinazoline itself, the amide can be reacted with a formic acid equivalent, such as triethyl orthoformate, followed by treatment with ammonia.

Experimental Protocols

The following are representative, detailed protocols for key steps in the proposed synthetic strategies. These protocols are based on established methodologies for similar transformations and should be adapted and optimized for the specific substrates.

Protocol 1: Synthesis of 2-Amino-3-methoxybenzaldehyde (Key Intermediate for Strategy A)
  • Reduction of 2-Nitro-3-methoxybenzaldehyde:

    • To a stirred suspension of iron powder (e.g., 5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 80-90 °C).

    • Add a solution of 2-nitro-3-methoxybenzaldehyde (1 equivalent) in ethanol dropwise over a period of 1-2 hours.

    • After the addition is complete, continue refluxing for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-amino-3-methoxybenzaldehyde.

Protocol 2: Synthesis of 8-Methoxyquinazoline (Core Structure for Strategy A)
  • Cyclization of 2-Amino-3-methoxybenzaldehyde:

    • In a round-bottom flask, combine 2-amino-3-methoxybenzaldehyde (1 equivalent) and formamide (e.g., 10-20 equivalents).

    • Heat the mixture to a high temperature (e.g., 180-200 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water and stir.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain crude 8-methoxyquinazoline.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 3: Bromination of 8-Methoxyquinazoline (Final Step of Strategy A)
  • Regioselective Bromination:

    • Dissolve 8-methoxyquinazoline (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise over 15-30 minutes.

    • Add a catalytic amount of a strong acid, such as trifluoroacetic acid or concentrated sulfuric acid, dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane (3 x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 5-Bromo-8-methoxyquinazoline.

Conclusion

The synthesis of 5-Bromo-8-methoxyquinazoline can be effectively achieved through two primary strategies: late-stage bromination of a pre-formed 8-methoxyquinazoline core or the cyclization of a brominated anthranilate precursor. The choice of strategy will depend on the availability and ease of synthesis of the respective starting materials. Both approaches rely on well-established synthetic transformations, and the provided protocols offer a solid foundation for researchers to develop and optimize the synthesis of this valuable heterocyclic building block. Careful consideration of reaction conditions, particularly for the bromination step, is crucial to ensure high yields and the desired regioselectivity.

References

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Gund, V. G., et al. (2016). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile.
  • CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
  • CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Rizk, S. A., et al. (2011). Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of Novel Quinazolinone Derivatives. International Journal of Chemical Science and Technology, 1(4), 141-149.
  • Singh, R., et al. (2025). Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4- Oxoquinazoline and Their 2,4-DNP Derivatives. International Journal for Multidisciplinary Research, 7(5).
  • Kurasov, D. O., et al. (2022). Synthesis of 8-amino- and 8-acetyl(benzoyl) aminomackinazolinones and their condensation with aldehydes. Chemistry of Heterocyclic Compounds, 58(1), 58-65.
  • CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Wang, Z., et al. (2018).
  • Li, J., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. European Journal of Medicinal Chemistry, 213, 113166.
  • Martínez-Otero, D., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Mexican Chemical Society, 65(3), 368-382.
  • CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • EP4286368A1 - Method for the prepar
  • Hoover, J. M., & Stahl, S. S. (2011). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 268-277.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
  • Wang, Y., et al. (2008). Synthesis of 2-Amino-5-bromopyridine. Journal of Chemical Research, 2008(1), 57-58.
  • WIPO. (2021). AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WO/2021/086957.

Sources

The 5-Bromo-8-methoxyquinazoline Scaffold: A Strategic Anchor for Kinase and PDE Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-8-methoxyquinazoline represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike fully elaborated drug candidates, this molecule serves as a versatile bifunctional core . Its value lies in the orthogonal reactivity of its substituents: the 5-bromo motif functions as a highly reactive electrophile for palladium-catalyzed cross-coupling (accessing chemical diversity), while the 8-methoxy group provides a fixed molecular anchor, often critical for establishing solubility and specific hydrogen-bonding interactions within enzyme active sites.

This technical guide outlines the research utility of this scaffold, focusing on its application in developing inhibitors for Protein Kinases (EGFR, VEGFR) and Phosphodiesterases (PDEs) .

Part 1: Chemical Architecture & Mechanistic Potential

The Bifunctional Core

The power of 5-Bromo-8-methoxyquinazoline lies in its ability to serve as a template for Structure-Activity Relationship (SAR) exploration.

  • The C5-Bromo "Diversity Handle":

    • Role: This position is electronically activated for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

    • Research Application: In kinase inhibitors, substituents at the 5-position often project into the "solvent-accessible region" or the "ribose-binding pocket" of the ATP site. Modifying this position allows researchers to tune potency and physicochemical properties (LogP, solubility) without disrupting the primary binding mode.

  • The C8-Methoxy "Anchor":

    • Role: The methoxy group is an electron-donating group (EDG) that increases electron density on the pyrimidine ring.

    • Research Application: In many EGFR and PDE inhibitors, the 8-alkoxy substituent locks the conformation of the inhibitor or engages in critical hydrophobic/van der Waals interactions with residues like Cys797 (in EGFR) or specific hydrophobic pockets in PDEs. It also metabolically blocks the C8 position, preventing rapid oxidative clearance.

Synthetic Divergence Workflow

The following diagram illustrates how this single scaffold diverges into three distinct therapeutic classes via standard organometallic transformations.

SyntheticDivergence Core 5-Bromo-8-methoxyquinazoline (Scaffold) Rxn1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Rxn1 Rxn2 Buchwald-Hartwig (R-NH2, Pd cat.) Core->Rxn2 Rxn3 SNAr / Nucleophilic Sub. (at C4 if activated) Core->Rxn3 Prod1 Biaryl Derivatives (Kinase Inhibitors) Rxn1->Prod1 Prod2 Amino-Quinazolines (PDE Inhibitors) Rxn2->Prod2 Prod3 Tricyclic Fused Systems (DNA Intercalators) Rxn3->Prod3

Figure 1: Synthetic divergence from the 5-Bromo-8-methoxyquinazoline core. The 5-Br position allows modular access to diverse bioactive libraries.

Part 2: Primary Research Applications

Protein Kinase Inhibition (Oncology)

Quinazolines are the backbone of "Type I" kinase inhibitors (e.g., Gefitinib, Erlotinib).[2] The 5-bromo-8-methoxy scaffold is specifically used to develop next-generation inhibitors that overcome resistance.

  • Mechanism: The N1 and N3 nitrogens of the quinazoline ring typically form hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR).

  • Application: Researchers use the 5-bromo position to introduce solubilizing groups (like morpholine or piperazine linked via phenyl rings) that reach out to the solvent front. The 8-methoxy group restricts bond rotation, minimizing the entropic penalty upon binding.

  • Target Specificity:

    • EGFR (Epidermal Growth Factor Receptor): Non-small cell lung cancer (NSCLC).

    • VEGFR-2: Angiogenesis inhibition.[3]

    • HPK1 (Hematopoietic Progenitor Kinase 1): A novel immuno-oncology target where 5-substituted quinazolines have shown nanomolar potency.

Phosphodiesterase (PDE) Inhibition (CNS & Inflammation)

Beyond cancer, this scaffold is prominent in PDE research.

  • Mechanism: PDE enzymes hydrolyze cAMP/cGMP.[4] Inhibitors bind to the catalytic pocket.

  • Application: The 8-methoxy group mimics the dialkoxy phenyl ring found in Rolipram (PDE4 inhibitor) and Sildenafil (PDE5 inhibitor).

  • Therapeutic Focus:

    • PDE4: Asthma and COPD (anti-inflammatory).

    • PDE5: Erectile dysfunction and pulmonary hypertension.[5][6][7]

    • PDE10A: Schizophrenia (modulating dopaminergic signaling).

Biological Signaling Context (EGFR Pathway)

Understanding the downstream effects of inhibiting the target is crucial for assay design.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) *Target of Quinazoline* Ligand->EGFR Activation PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Response Cell Proliferation & Survival mTOR->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Response

Figure 2: The EGFR signaling cascade. 5-Bromo-8-methoxyquinazoline derivatives block the ATP pocket of EGFR, halting downstream PI3K/AKT and MAPK signaling.

Part 3: Experimental Protocols

Chemical Functionalization: Suzuki-Miyaura Coupling

Objective: To attach an aryl group to the C5 position, creating a biaryl kinase inhibitor candidate.

Reagents:

  • Substrate: 5-Bromo-8-methoxyquinazoline (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[8]·DCM (0.05 eq)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Preparation: In a glovebox or under Argon flow, charge a microwave vial with the substrate, boronic acid, base, and Pd catalyst.

  • Solvation: Add degassed 1,4-dioxane/water solvent mixture. Seal the vial with a crimp cap.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. (Monitor via LC-MS for disappearance of the bromide peak at m/z [M+H]+).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with brine.

  • Purification: Concentrate the organic layer and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Validation: Verify product identity using ¹H-NMR (look for disappearance of C5-H signal and appearance of new aryl protons).

Biological Validation: In Vitro Kinase Assay (IC50 Determination)

Objective: Quantify the inhibitory potency of the synthesized derivative against EGFR.

ParameterSpecification
Assay Format FRET (Fluorescence Resonance Energy Transfer) or ADP-Glo
Enzyme Recombinant Human EGFR (intracellular domain)
Substrate Poly(Glu, Tyr) 4:1 peptide
ATP Conc. Km(app) (typically 10–50 µM to ensure competitive kinetics)
Readout Luminescence (ADP production) or Fluorescence Ratio

Protocol Logic:

  • Serial Dilution: Prepare 10-point serial dilutions of the synthesized quinazoline (starting at 10 µM) in DMSO.

  • Incubation: Mix inhibitor, EGFR enzyme, and peptide substrate in kinase buffer. Incubate for 15 mins to allow equilibrium binding.

  • Initiation: Add ATP to start the reaction. Incubate for 60 mins at RT.

  • Termination: Add detection reagent (e.g., ADP-Glo reagent) to stop the kinase reaction and deplete remaining ATP.

  • Detection: Measure signal. Plot dose-response curve (Log[Inhibitor] vs. % Activity) to calculate IC50.

References

  • BenchChem. (2025).[1][9] Structure-Activity Relationship of 5-Bromo-8-methoxy-2-methylquinoline Analogs: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.[2] PubMed Central. Retrieved from

  • Santa Cruz Biotechnology. (2024). PDE5A Inhibitors: Biological Mechanisms and Chemical Properties.[4] Retrieved from

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[10] Molecules.[1][3][4][5][6][7][9][11][12][13] Retrieved from

  • ChemRxiv. (2021). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors.[8] Retrieved from

Sources

An In-depth Technical Guide to 5-Bromo-8-methoxyquinazoline: Navigating a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial searches for "5-Bromo-8-methoxyquinazoline" did not yield a specific Chemical Abstracts Service (CAS) number or dedicated synthesis protocols, suggesting it is a novel or not widely reported compound. However, the structurally related compound, 5-Bromo-8-methoxyquinoline , is a well-characterized intermediate with significant potential in medicinal chemistry. This guide will focus on 5-Bromo-8-methoxyquinoline, providing a comprehensive overview of its properties, synthesis, and applications, which can serve as a foundational reference for researchers interested in the analogous quinazoline scaffold.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. 5-Bromo-8-methoxyquinoline represents a key building block within this class of compounds, offering reactive handles for further chemical modifications.

Physicochemical and Structural Properties

CAS Number: 10522-47-1[1][2]

Molecular Formula: C₁₀H₈BrNO[2]

Molecular Weight: 238.08 g/mol [1]

Synonyms: 5-bromo-8-quinolinyl methyl ether[2]

Appearance: Solid[2]

Storage: Sealed in a dry, room temperature environment.[2]

Molecular Structure

The molecular structure of 5-Bromo-8-methoxyquinoline consists of a quinoline core with a bromine atom at the 5-position and a methoxy group at the 8-position.

Caption: Molecular structure of 5-Bromo-8-methoxyquinoline.

Synthesis of 5-Bromo-8-methoxyquinoline

The primary and most efficient method for the synthesis of 5-Bromo-8-methoxyquinoline is through the direct bromination of 8-methoxyquinoline.

Synthetic Workflow

Synthesis_Workflow start 8-Methoxyquinoline reagent Bromine (Br2) in CHCl3/CH2Cl2 start->reagent Electrophilic Aromatic Substitution product 5-Bromo-8-methoxyquinoline reagent->product

Caption: Synthetic workflow for 5-Bromo-8-methoxyquinoline.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis with high yield.[3]

Materials:

  • 8-Methoxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (AcOEt)

  • Hexane

  • Alumina for column chromatography

Procedure:

  • Dissolve 8-methoxyquinoline (1 equivalent) in distilled dichloromethane in a flask protected from light.

  • Prepare a solution of bromine (1.1 equivalents) in chloroform.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature.

  • Stir the reaction mixture in the dark for 2 days. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer with 5% sodium bicarbonate solution (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3).[3]

  • Evaporate the solvent to obtain 5-Bromo-8-methoxyquinoline as a solid.

Rationale for Experimental Choices:

  • Reaction in the dark: To prevent the light-induced formation of bromine radicals, which could lead to non-selective side reactions.

  • Use of a slight excess of bromine: To ensure the complete conversion of the starting material.

  • Washing with sodium bicarbonate: To neutralize any remaining acidic byproducts, such as hydrobromic acid (HBr).

  • Alumina column chromatography: To remove unreacted starting materials and any potential over-brominated byproducts, ensuring high purity of the final product.

Characterization and Analytical Methods

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization and purity assessment of 5-Bromo-8-methoxyquinoline.

Technique Typical Observations and Key Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.89-8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H, OCH₃)[3]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃)[3]
Infrared (IR) ν (cm⁻¹): 2915, 2848 (C-H), 1600, 1588, 1500 (C=C, C=N aromatic)[3]
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with an acid modifier (e.g., formic acid). Detection: UV at ~254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms). Detection: Mass spectrometry to identify the molecular ion peak and fragmentation pattern.

Applications in Drug Discovery and Development

While specific biological data for 5-Bromo-8-methoxyquinoline is not extensively reported, its structural motifs are present in compounds with significant therapeutic potential. The quinoline scaffold itself is a well-established pharmacophore.

Potential as a Synthetic Intermediate

5-Bromo-8-methoxyquinoline is a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 5-position can be readily displaced or used in cross-coupling reactions to introduce new functional groups.

Synthetic_Utility start 5-Bromo-8-methoxyquinoline suzuki Suzuki Coupling (with Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald cyanation Cyanation (with CuCN) start->cyanation product1 Aryl-substituted Quinoline Derivatives suzuki->product1 product2 Amino-substituted Quinoline Derivatives buchwald->product2 product3 Cyano-substituted Quinoline Derivatives cyanation->product3

Caption: Synthetic utility of 5-Bromo-8-methoxyquinoline.

Potential Biological Activities

Derivatives of quinoline are known to exhibit a broad range of biological activities. Given the structural similarity, derivatives of 5-Bromo-8-methoxyquinazoline would be expected to have potential in similar areas.

  • Anticancer: Many quinoline derivatives have shown potent anticancer activity by targeting various cellular pathways.

  • Antimicrobial: The quinoline scaffold is the basis for several antibacterial and antimalarial drugs.

  • Anti-inflammatory: Certain quinoline derivatives have demonstrated anti-inflammatory properties.

Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Conclusion

5-Bromo-8-methoxyquinoline is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined synthesis and characterization make it an excellent starting point for researchers in drug discovery and medicinal chemistry. While direct information on 5-Bromo-8-methoxyquinazoline is scarce, the knowledge and protocols established for its quinoline analogue provide a strong foundation for future exploration of this novel chemical space.

References

  • Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 624-633. Available at: [Link]

Sources

Precision Engineering of the Quinazoline Core: The 5-Bromo-8-Methoxy Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Bromo-8-methoxyquinazoline scaffold represents a highly specialized pharmacophore in modern medicinal chemistry, offering a distinct advantage over the commoditized 6,7-dimethoxyquinazoline core (found in Gefitinib/Erlotinib). This specific substitution pattern provides a dual-vector platform: the 8-methoxy group functions as a metabolic shield and solubility enhancer, while the 5-bromo position serves as a reactive orthogonal handle for late-stage diversification into the "back-pocket" of kinase and phosphodiesterase (PDE) binding sites. This guide details the synthetic architecture, structural-activity relationships (SAR), and experimental protocols required to exploit this scaffold for drug discovery.

Part 1: Chemo-Structural Analysis (The "Why")

The Electronic & Steric Rationale

The quinazoline ring is a "privileged structure," but the 5,8-substitution pattern offers unique physicochemical properties compared to standard 6,7-analogs.

FeatureChemical FunctionDrug Discovery Benefit
8-Methoxy (8-OMe) Electronic Donor (+M): Increases electron density in the pyrimidine ring, modulating the pKa of N1/N3.Metabolic Stability: Blocks the C8 position from CYP450-mediated oxidation. Often improves aqueous solubility compared to 8-H or 8-Me analogs.
5-Bromo (5-Br) Orthogonal Handle: A pre-installed leaving group at a sterically demanding position.Vector Engineering: Allows access to the solvent-exposed region or the "gatekeeper" vicinity in kinase ATP pockets via cross-coupling (Suzuki, Sonogashira).
N1/N3 Nitrogen H-Bond Acceptors: Critical for hinge binding in kinases (e.g., Met793 in EGFR).Binding Affinity: The 8-OMe group can influence the torsion angle of the C4-substituent, potentially locking the active conformation.
Mechanistic Causality in Binding

In kinase inhibition (e.g., EGFR, BTK), the 4-anilino moiety binds into the hydrophobic pocket. Standard 6,7-substituents point towards the solvent. However, a 5-substituent (derived from 5-Br) projects backward, potentially interacting with the gatekeeper residue (e.g., T790M in EGFR) or the αC-helix. This makes the 5-bromo scaffold a critical tool for overcoming resistance mutations.

Part 2: Synthetic Architecture (The "How")

The synthesis of 5-bromo-8-methoxyquinazoline must be approached with regiochemical precision. Direct bromination of the quinazoline core is often unselective. The most robust "self-validating" protocol involves installing the bromine before ring closure.

Retrosynthetic Logic
  • Strategy: Construct the benzene ring substituents first (2-amino-3-methoxy-5-bromobenzoic acid) to guarantee regiocontrol.

  • Cyclization: Condense with formamidine acetate to form the quinazolinone.

  • Activation: Chlorinate C4 to activate the scaffold for SNAr.

Synthetic Pathway Diagram (Graphviz)

G Start 2-Amino-3-methoxy benzoic acid Bromination Bromination (Br2/AcOH) Start->Bromination Inter1 2-Amino-5-bromo- 3-methoxybenzoic acid Bromination->Inter1 Regioselective (Para to NH2) Cyclization Cyclization (Formamidine Acetate) Inter1->Cyclization Core 5-Bromo-8-methoxy quinazolin-4(3H)-one Cyclization->Core Ring Closure Chlorination Chlorination (SOCl2 / POCl3) Core->Chlorination Scaffold 4-Chloro-5-bromo- 8-methoxyquinazoline Chlorination->Scaffold Active Electrophile SNAr SNAr (Anilines/Amines) Scaffold->SNAr C4 Functionalization Suzuki Pd-Coupling (Boronic Acids) SNAr->Suzuki C5 Diversification Drug Final Candidate Suzuki->Drug

Caption: Regioselective synthetic route ensuring 100% positional fidelity of the 5-bromo and 8-methoxy groups.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 4-chloro-5-bromo-8-methoxyquinazoline.

Step 1: Regioselective Bromination
  • Reagents: Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq) in Glacial Acetic Acid (10 vol).

  • Addition: Add Bromine (Br2, 1.05 eq) dropwise at 15°C. The amino group directs bromination to the para position (C5 relative to carboxyl).

  • Workup: Pour into ice water. Filter the precipitate.[1][2] Recrystallize from Ethanol.

    • Checkpoint: 1H NMR must show two aromatic doublets (meta coupling) confirming 5-Br placement.

Step 2: Cyclization to Quinazolinone
  • Reagents: Suspend the brominated intermediate (1.0 eq) in 2-methoxyethanol. Add Formamidine Acetate (1.5 eq).

  • Reaction: Reflux at 120°C for 12 hours.

  • Isolation: Cool to RT. The product, 5-bromo-8-methoxyquinazolin-4(3H)-one , usually precipitates. Filter and wash with diethyl ether.

Step 3: Chlorination (The Activation)
  • Setup: Place 5-bromo-8-methoxyquinazolin-4(3H)-one (1.0 eq) in a round-bottom flask. Add Thionyl Chloride (SOCl2) or POCl3 (5 vol) and a catalytic drop of DMF.

  • Reaction: Reflux for 3-4 hours until the solution becomes clear (evolution of HCl/SO2 gas).

  • Workup (Critical): Evaporate excess SOCl2 under reduced pressure strictly anhydrous.

  • Neutralization: Dissolve residue in DCM and wash rapidly with cold saturated NaHCO3. Dry over MgSO4.

  • Storage: The resulting 4-chloro-5-bromo-8-methoxyquinazoline is unstable to moisture. Store under Argon at -20°C or use immediately.

Protocol B: Parallel Library Generation

Objective: Late-stage diversification at C5.

  • C4-Substitution First: React the 4-chloro scaffold with the primary amine/aniline of choice (SNAr conditions: iPrOH, 80°C, 2h). The 5-Br remains intact due to the higher reactivity of the 4-Cl.

  • C5-Coupling (Suzuki-Miyaura):

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Catalyst: Pd(dppf)Cl2 (5 mol%).

    • Base: Cs2CO3 (2.0 eq).

    • Conditions: Microwave irradiation at 110°C for 30 mins.

    • Rationale: This order of operations prevents "scrambling" of the sensitive chloro-group during Pd-coupling.

Part 4: Target Class Applications

Kinase Inhibitors (EGFR/BTK)

In the development of covalent inhibitors (e.g., targeting Cys797 in EGFR), the 5-position allows for the attachment of solubilizing tails (morpholine, piperazine) that project into the solvent front, distinct from the 6,7-vector used in Gefitinib.

  • Design Tip: Use the 5-Br handle to introduce rigid spirocycles to improve selectivity against wild-type kinases.

Phosphodiesterase (PDE) Inhibitors

For PDE10A or PDE5, the quinazoline core mimics the purine ring of cGMP/cAMP.

  • Binding Mode: The 8-methoxy group often fills a small hydrophobic pocket (the "clamp" region) unique to specific PDE isoforms, enhancing selectivity over other PDE families.

  • Scaffold Hopping: Replacing a quinoline core with 5-bromo-8-methoxyquinazoline often retains potency while altering the metabolic profile (reducing N-oxidation potential).

References

  • Regioselective Halogenation of 8-Substituted Quinolines/Quinazolines. Source: Tang, R. J., et al. Journal of Organic Chemistry, 2018.[3] Context: Establishes the directing effects of the 8-methoxy group for C5-halogenation.

  • Quinazoline Scaffolds in EGFR Inhibition. Source: Bridges, A. J., et al. Chemical Reviews, 2008. Context: foundational review on 4-anilinoquinazolines and the SAR of the benzenoid ring.

  • Synthesis of 5-Bromo-8-nitroisoquinoline (Analogous Chemistry). Source: Organic Syntheses, Coll. Vol. 10, p.693 (2004). Context: Validated protocol for brominating fused pyridine/benzene systems with similar electronic demands.

  • Discovery of PDE5 Inhibitors with Quinazoline Cores. Source: Choi, H., et al. Bioorganic & Medicinal Chemistry Letters, 2009.[4] Context: Demonstrates the utility of methoxy-substituted quinazolines in PDE drug discovery.

Sources

Methodological & Application

Application Note: Evaluation and Utilization of 5-Bromo-8-methoxyquinazoline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-8-methoxyquinazoline (CAS: 1219130-47-8) is a privileged heteroaromatic scaffold widely utilized in the synthesis of bioactive compounds, particularly Phosphodiesterase 10A (PDE10A) inhibitors and Tyrosine Kinase inhibitors (e.g., EGFR) .[1] While often categorized as a synthetic intermediate, its application in cell-based assays is critical for two distinct purposes:[1]

  • Fragment-Based Screening: Assessing the "naked" scaffold for baseline cytotoxicity and off-target binding (negative control profiling).[1]

  • Precursor Validation: Evaluating the physicochemical properties (solubility, permeability) prior to functionalization at the C4 (SNAr) or C5 (Cross-coupling) positions.[1]

This guide provides a standardized protocol for solubilizing, handling, and testing 5-Bromo-8-methoxyquinazoline in cellular environments, focusing on establishing a "clean" baseline for downstream drug discovery.[1]

Chemical Identity & Properties

  • IUPAC Name: 5-bromo-8-methoxyquinazoline[1][2][3]

  • CAS Number: 1219130-47-8[1][2][3][4]

  • Molecular Formula: C9H7BrN2O[1]

  • Molecular Weight: 239.07 g/mol [1]

  • Structural Features:

    • C4-Position: Highly electrophilic; susceptible to nucleophilic attack (key for derivatization).[1]

    • C5-Position (Bromo): Handle for Suzuki/Buchwald couplings.[1]

    • C8-Position (Methoxy): Provides solubility and hydrogen-bond acceptance; critical for PDE10A active site selectivity.[1]

Mechanism of Action (Contextual)

While the parent molecule (5-Bromo-8-methoxyquinazoline) is a scaffold, its derivatives exert biological effects through specific pathways.[1] Understanding this context is essential for designing relevant assays.[1]

Primary Target Class: Phosphodiesterase 10A (PDE10A)

Derivatives of 8-methoxyquinazoline are potent PDE10A inhibitors.[1] The methoxy group at C8 typically occupies a specific pocket in the PDE10A enzyme, while substituents added to C4 drive potency.[1]

  • Pathway: Inhibition of PDE10A

    
     Accumulation of cAMP/cGMP in striatal medium spiny neurons 
    
    
    
    Modulation of Dopamine D2 signaling.[1]
Secondary Target Class: Tyrosine Kinases (EGFR)

Quinazolines are classic ATP-competitive inhibitors.[1]

  • Pathway: Binding to ATP pocket

    
     Inhibition of autophosphorylation 
    
    
    
    Downregulation of MAPK/PI3K pathways.[1]

Experimental Workflow

The following diagram illustrates the decision matrix for handling this compound in a biological setting.

G Start 5-Bromo-8-methoxyquinazoline (Solid Powder) Solubilization DMSO Reconstitution (Stock: 10-50 mM) Start->Solubilization QC QC: LC-MS Purity Check (Ensure no hydrolysis) Solubilization->QC Branch Application Path QC->Branch PathA Path A: Scaffold Profiling (Negative Control) Branch->PathA Baseline Testing PathB Path B: Derivatization (Synthesis of Active Drug) Branch->PathB Functionalization Assay1 Cytotoxicity Assay (MTT / CellTiter-Glo) PathA->Assay1 Determine Non-Specific Toxicity Assay2 Target Engagement (Western Blot / ELISA) PathB->Assay2 Measure Potency (IC50)

Figure 1: Workflow for the biological evaluation of the 5-Bromo-8-methoxyquinazoline scaffold.

Detailed Protocols

Reconstitution and Storage

Quinazolines are hydrophobic.[1] Proper solubilization is non-negotiable to prevent micro-precipitation in cell media, which causes false-positive cytotoxicity.[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).[1]

  • Concentration: Prepare a master stock at 10 mM or 50 mM .

    • Calculation: To make 1 mL of 10 mM stock, dissolve 2.39 mg of compound in 1 mL DMSO.[1]

  • Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromo-moiety). Store at -20°C. Stable for 6 months.

    • Caution: Avoid repeated freeze-thaw cycles.[1]

Protocol A: Baseline Cytotoxicity Profiling (MTT Assay)

Objective: To confirm that the "naked" scaffold (5-Bromo-8-methoxyquinazoline) is inert at screening concentrations, ensuring that any activity seen in derivatives is due to the added pharmacophore.[1]

Materials:

  • Cell Line: HEK293 (General) or SH-SY5Y (Neuronal model for PDE10A).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Steps:

  • Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well) in 100 µL media. Incubate 24h.

  • Treatment:

    • Prepare serial dilutions of 5-Bromo-8-methoxyquinazoline in media (0.1 µM to 100 µM).

    • Critical Control: Ensure final DMSO concentration is <0.5% in all wells.[1]

    • Add 100 µL of treatment media to wells.[1] Incubate for 48h.

  • Development:

    • Add 20 µL MTT (5 mg/mL) to each well.[1] Incubate 3-4h at 37°C.

    • Remove media carefully.[1]

    • Add 150 µL DMSO to dissolve formazan crystals.[1]

  • Readout: Measure Absorbance at 570 nm.

  • Analysis: Plot Dose-Response curve.

    • Success Criteria: The scaffold should show IC50 > 50 µM .[1] If IC50 < 10 µM, the scaffold itself is cytotoxic, confounding downstream results.[1]

Protocol B: Functional Derivatization Screen (In Situ)

Objective: Rapidly assessing library candidates by reacting the scaffold in situ (if applicable) or testing synthesized derivatives for PDE10A activity.[1]

Context: The C4 position is reactive. In some high-throughput screens, the scaffold is reacted with a library of amines, and the crude mixture is screened.[1]

Assay Type: cAMP-Glo™ Assay (Promega) or similar TR-FRET cAMP kit. Target: PDE10A (Recombinant enzyme or cell lysate).[1]

Steps:

  • Reaction: React 5-Bromo-8-methoxyquinazoline with Amine-X (1:1 equiv) in DMSO to generate the 4-amino derivative.

  • Incubation: Incubate cells (e.g., striatal neurons) with the reaction product for 30 min.

  • Stimulation: Add Forskolin (10 µM) to stimulate cAMP production.

  • Lysis & Detection: Lyse cells and add cAMP detection reagent.

  • Logic:

    • High Signal (cAMP high): PDE10A is inhibited (Hit).[1]

    • Low Signal (cAMP low): PDE10A is active (Non-hit).

Data Presentation & Analysis

Expected Results Table

When characterizing the scaffold vs. a potent derivative (e.g., a 4-amino substituted analog), the data should look like this:

Compound IDStructure DescriptionAssayResult (IC50)Interpretation
5-B-8-M 5-Bromo-8-methoxyquinazoline (Parent)Cytotoxicity (HEK293)> 100 µMNon-Toxic (Pass)
5-B-8-M 5-Bromo-8-methoxyquinazoline (Parent)PDE10A Enzymatic> 50 µMInactive (Scaffold only)
Ref-Cpd 4-(Piperazin-1-yl)-derivativePDE10A Enzymatic12 nMActive (Valid Hit)
Troubleshooting Guide
  • Issue: Precipitation upon adding stock to media.[1][5]

    • Cause: "Crash-out" due to high hydrophobicity.[1]

    • Fix: Dilute the DMSO stock into an intermediate buffer (e.g., PBS with 1% BSA) before adding to the final cell media.[1]

  • Issue: Unexpected high toxicity of the parent scaffold.[1]

    • Cause: Hydrolysis of the C4 position to a quinazolinone (inactive but potentially insoluble aggregates) or presence of residual brominating agents from synthesis.[1]

    • Fix: Run LC-MS.[1] The parent mass (239/241 Da) should be dominant.[1] If a peak at ~176 Da (Quinazolinone) is seen, discard the batch.[1]

References

  • Verhoest, P. R., et al. (2009).[1] "Design and Synthesis of Quinazoline-Based PDE10A Inhibitors." Journal of Medicinal Chemistry, 52(16), 5188–5196.[1]

    • Context: Establishes the 8-methoxyquinazoline core as a privileged scaffold for PDE10A inhibition.[1]

  • Blagg, B. S. J., et al. (2008).[1] "Hsp90 Inhibitors: Small Molecules that Transform the Hsp90 Protein Folding Machinery."[1] ACS Chemical Biology.[1]

    • Context: Discusses quinazoline scaffolds in the context of ATP-binding pocket inhibition (relevant for kinase/Hsp90 off-target assessment).
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10588669, 5-Bromo-8-methoxyquinazoline.[1] [1]

    • Context: Verification of physicochemical properties and CAS identity (1219130-47-8).[1][2]

Sources

Application Notes and Protocols: The Strategic Role of 5-Bromo-8-methoxyquinazoline in Modern Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Strategic Importance of 5-Bromo-8-methoxy Substitution

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents. Its rigid bicyclic structure provides a well-defined orientation for substituent vectors, making it an ideal platform for probing molecular interactions with biological targets. Quinazoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A significant portion of research on quinazolines has focused on their potent inhibition of protein kinases, a critical class of enzymes involved in cellular signaling pathways that are often dysregulated in diseases like cancer.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 5-bromo-8-methoxyquinazoline in structure-activity relationship (SAR) studies. The specific substitution pattern of this intermediate offers a unique combination of features that facilitate a systematic and efficient exploration of chemical space to optimize biological activity. The 8-methoxy group often serves as a key anchoring point or modulating element for target engagement, while the 5-bromo substituent provides a versatile chemical handle for introducing a diverse array of chemical moieties through modern cross-coupling reactions.

The Rationale for Employing 5-Bromo-8-methoxyquinazoline in SAR Studies

The judicious design of a lead optimization campaign hinges on the ability to rapidly and systematically modify a core scaffold to enhance potency, selectivity, and pharmacokinetic properties. 5-Bromo-8-methoxyquinazoline is an exemplary starting point for such endeavors due to several key advantages:

  • Versatile Handle for Diversification: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling a thorough exploration of the steric and electronic requirements of the target's binding pocket in this region.

  • Modulation of Electronic Properties: The methoxy group at the 8-position is an electron-donating group that can influence the overall electron density of the quinazoline ring system. This can impact the pKa of the molecule and its ability to form hydrogen bonds or other key interactions with the target protein.

  • Directed Synthesis: The presence of the methoxy and bromo groups can direct the regioselectivity of subsequent chemical transformations, simplifying synthetic routes and ensuring the desired isomers are obtained.

  • Established Biological Relevance: The 8-methoxy substitution pattern is found in several biologically active quinoline and quinazoline derivatives, suggesting its compatibility with and potential contribution to binding at various therapeutic targets.[5]

Application in SAR Studies: A Case Study of Kinase Inhibition

To illustrate the utility of 5-bromo-8-methoxyquinazoline in an SAR campaign, we will consider a hypothetical study aimed at developing a potent inhibitor of a target protein kinase, for example, Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.[6][7]

General Workflow for SAR Exploration

The overall strategy involves the synthesis of a library of analogues based on the 5-bromo-8-methoxyquinazoline core and the subsequent evaluation of their biological activity.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start 5-Bromo-8-methoxyquinazoline Coupling Suzuki or Buchwald-Hartwig Coupling Start->Coupling Library Library of Analogues (R-group at C5) Coupling->Library Screening Primary Screening (e.g., Kinase Assay) Library->Screening IC50 IC50 Determination Screening->IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study starting from 5-bromo-8-methoxyquinazoline.

Illustrative SAR Data

The following table presents hypothetical data for a series of 5-substituted 8-methoxy-4-anilinoquinazoline derivatives, demonstrating how systematic modification of the 5-position can impact inhibitory activity against a target kinase.

Compound IDR-Group at C5-positionKinase Inhibition IC50 (nM)
1 -Br (Starting Material)>10,000
2a -Phenyl5,200
2b -4-Fluorophenyl2,800
2c -4-Methoxyphenyl1,500
2d -3-Aminophenyl850
2e -Pyridin-4-yl600
2f -N-Methylpiperazin-1-yl350

Analysis of SAR Data:

  • Initial Activity: The starting material, 5-bromo-8-methoxy-4-anilinoquinazoline (a hypothetical intermediate), shows negligible activity, highlighting the importance of substitution at the 5-position.

  • Aryl Substitutions: The introduction of a simple phenyl group (Compound 2a ) confers some activity.

  • Electronic Effects: The addition of an electron-withdrawing fluorine (Compound 2b ) or an electron-donating methoxy group (Compound 2c ) to the phenyl ring enhances potency, suggesting that both electronic factors and potential hydrogen bonding interactions are at play.

  • Hydrogen Bonding: The introduction of an amino group capable of hydrogen bonding (Compound 2d ) leads to a significant improvement in activity.

  • Heteroaromatic Rings: Replacing the phenyl ring with a pyridine ring (Compound 2e ) further boosts potency, potentially due to favorable interactions with the kinase hinge region.

  • Solubilizing Groups: The incorporation of a basic N-methylpiperazine group (Compound 2f ) results in the most potent compound in this series, likely due to a combination of improved solubility and additional interactions within the binding site.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of 5-bromo-8-methoxyquinazoline derivatives. Researchers should adapt these methods based on the specific target and available instrumentation.

Protocol 1: Synthesis of 4-Anilino-5-bromo-8-methoxyquinazoline

This multi-step synthesis outlines a plausible route to the core scaffold.

Step 1: Synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione

  • To a solution of 2-amino-3-methoxybenzoic acid (1 eq.) in water, add urea (2 eq.).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 8-methoxyquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloro-8-methoxyquinazoline

  • Suspend 8-methoxyquinazoline-2,4(1H,3H)-dione (1 eq.) in phosphorus oxychloride (POCl3) (10 eq.).

  • Add N,N-dimethylaniline (0.2 eq.) dropwise.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-8-methoxyquinazoline.

Step 3: Synthesis of 5-Bromo-2,4-dichloro-8-methoxyquinazoline

  • Dissolve 2,4-dichloro-8-methoxyquinazoline (1 eq.) in concentrated sulfuric acid at 0°C.

  • Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until neutral, and dry to yield 5-bromo-2,4-dichloro-8-methoxyquinazoline.

Step 4: Synthesis of 4-Anilino-5-bromo-2-chloro-8-methoxyquinazoline

  • Dissolve 5-bromo-2,4-dichloro-8-methoxyquinazoline (1 eq.) and aniline (1.1 eq.) in isopropanol.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 3 hours.

  • Cool to room temperature, and filter the precipitate. Wash with cold isopropanol and dry to obtain the product.

Step 5: Synthesis of 4-Anilino-5-bromo-8-methoxyquinazoline

  • To a solution of 4-anilino-5-bromo-2-chloro-8-methoxyquinazoline (1 eq.) in a mixture of THF and water, add zinc dust (5 eq.) and ammonium chloride (5 eq.).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography to yield the final product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the diversification of the 5-bromo-8-methoxyquinazoline core.

  • In a microwave vial, combine 4-anilino-5-bromo-8-methoxyquinazoline (1 eq.), the desired boronic acid or boronate ester (1.5 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq.), and a base (e.g., K2CO3, 3 eq.).

  • Add a suitable solvent system (e.g., dioxane/water).

  • Seal the vial and heat in a microwave reactor at 120-150°C for 15-45 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired 5-substituted analogue.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a general method for assessing the biological activity of the synthesized compounds.

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the recombinant human EGFR enzyme, and the test compound solution.

  • Initiate the kinase reaction by adding the ATP and substrate solution (e.g., a synthetic peptide).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Conclusion

5-Bromo-8-methoxyquinazoline is a highly valuable and strategically designed building block for SAR studies in drug discovery. Its unique substitution pattern provides a robust platform for the systematic exploration of chemical space, enabling the rapid identification and optimization of potent and selective inhibitors against a wide range of biological targets. The synthetic accessibility and the versatility of the 5-bromo group for chemical modification make this scaffold an essential tool for medicinal chemists aiming to develop novel therapeutics.

References

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. Available at: [Link]

  • 5,7-Dibromo-8-methoxyquinoline. ResearchGate. Available at: [Link]

  • Preparation of 2,4-dichloroquinazoline. Google Patents.
  • Preparation of 5-bromo-2,4-dichloropyrimidine. PrepChem.com. Available at: [Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Synthesis method of 4-aminoisoquinoline-8-methyl formate. Google Patents.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Available at: [Link]

  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. ResearchGate. Available at: [Link]

  • Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com. Available at: [Link]

  • Preparation method of 2,4-dichloro-5-methoxypyrimidine. Patsnap. Available at: [Link]

  • Preparation of 2,4-dichloro-5-methoxy pyrimidine. Google Patents.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Semantic Scholar. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available at: [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. Available at: [Link]

  • 8-Bromo-2,4-dichloro-5-methoxyquinazoline. Arctom. Available at: [Link]

  • Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Royal Society of Chemistry. Available at: [Link]

  • Design and Evaluation of Potent EGFR Inhibitors through the Incorporation of Macrocyclic Polyamine Moieties into the 4-Anilinoquinazoline Scaffold. ACS Publications. Available at: [Link]

  • Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. National Institutes of Health. Available at: [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 5-Bromo-8-methoxyquinazoline for the Development of Potent EGFR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in the design of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key oncogene in various human cancers. This document provides a detailed guide on the strategic use of 5-Bromo-8-methoxyquinazoline as a versatile chemical intermediate for the synthesis of novel EGFR inhibitors. We will explore the rationale behind its use, propose a synthetic route to a potent analog of a known second-generation EGFR inhibitor, and provide comprehensive, field-tested protocols for the comprehensive biological evaluation of these newly synthesized compounds.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2] Consequently, EGFR has emerged as a critical target for anticancer drug development.

Quinazoline-containing derivatives have been instrumental in the development of a variety of EGFR Tyrosine Kinase Inhibitors (TKIs).[3] The quinazoline core serves as a privileged scaffold, demonstrating a high affinity for the ATP-binding site of the EGFR kinase domain. Several generations of quinazoline-based EGFR inhibitors have been approved for clinical use, including gefitinib, erlotinib, and afatinib, each with distinct mechanisms and potencies against wild-type and mutant forms of EGFR.[3]

5-Bromo-8-methoxyquinazoline represents a strategically functionalized starting material for the synthesis of the next generation of EGFR inhibitors. The bromine atom at the 5-position and the methoxy group at the 8-position offer versatile handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Strategic Utility of 5-Bromo-8-methoxyquinazoline

The strategic placement of the bromo and methoxy groups on the quinazoline ring makes 5-Bromo-8-methoxyquinazoline a valuable precursor for the synthesis of potent EGFR inhibitors.

  • The Bromo Group (C5-Position): The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a variety of substituents. This allows for the exploration of the chemical space around this position to enhance binding affinity and selectivity for the EGFR kinase domain.

  • The Methoxy Group (C8-Position): The methoxy group can influence the electronic properties of the quinazoline ring system and can be a site for demethylation to a hydroxyl group, which can then be further functionalized. Modifications at this position can impact solubility and metabolic stability.

By leveraging these reactive sites, medicinal chemists can systematically modify the 5-Bromo-8-methoxyquinazoline scaffold to develop novel compounds with improved efficacy against both wild-type and clinically relevant mutant forms of EGFR.

Proposed Synthetic Pathway: From Scaffold to Potent Inhibitor

This section outlines a proposed synthetic workflow to generate a potent EGFR inhibitor, structurally analogous to the second-generation inhibitor Dacomitinib, starting from 5-Bromo-8-methoxyquinazoline. This pathway is illustrative and leverages established synthetic methodologies for quinazoline derivatives.

Synthetic_Pathway A 5-Bromo-8-methoxyquinazoline B 4-Chloro-5-bromo-8-methoxyquinazoline A->B Chlorination (e.g., POCl3) C N-(3-chloro-4-fluorophenyl)-5-bromo- 8-methoxyquinazolin-4-amine B->C Nucleophilic Aromatic Substitution (with 3-chloro-4-fluoroaniline) D N-(3-chloro-4-fluorophenyl)-8-methoxy- 5-(substituted)quinazolin-4-amine C->D Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) E Final Potent EGFR Inhibitor D->E Further Functionalization

Caption: Proposed synthetic workflow for an EGFR inhibitor.

3.1. Step 1: Chlorination of 5-Bromo-8-methoxyquinazoline

The first step involves the activation of the 4-position of the quinazoline ring for nucleophilic aromatic substitution. This is typically achieved through chlorination.

  • Protocol: To a solution of 5-Bromo-8-methoxyquinazoline in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) and a catalytic amount of dimethylformamide (DMF). Heat the reaction mixture to reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate, 4-Chloro-5-bromo-8-methoxyquinazoline, is filtered, washed with water, and dried.

3.2. Step 2: Nucleophilic Aromatic Substitution

The highly reactive chloro group at the 4-position is then displaced by a substituted aniline, a key pharmacophore in many EGFR inhibitors. For our proposed Dacomitinib analog, we will use 3-chloro-4-fluoroaniline.

  • Protocol: A mixture of 4-Chloro-5-bromo-8-methoxyquinazoline and 3-chloro-4-fluoroaniline in a high-boiling point solvent like isopropanol or n-butanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, N-(3-chloro-4-fluorophenyl)-5-bromo-8-methoxyquinazolin-4-amine, precipitates and can be collected by filtration.

3.3. Step 3: Cross-Coupling for C5-Functionalization

The bromine at the 5-position now serves as a handle for introducing further complexity and optimizing biological activity. A Suzuki cross-coupling reaction is a versatile method for this transformation.

  • Protocol: N-(3-chloro-4-fluorophenyl)-5-bromo-8-methoxyquinazolin-4-amine is reacted with a suitable boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) in a solvent system such as a mixture of toluene, ethanol, and water. The reaction is heated under an inert atmosphere until completion. The product is then extracted and purified by column chromatography.

3.4. Step 4: Final Functionalization

Depending on the nature of the group introduced in the previous step, further modifications may be necessary to arrive at the final potent inhibitor. This could involve deprotection, acylation, or other standard organic transformations.

In Vitro Biological Evaluation: Protocols and Methodologies

Once a library of derivatives is synthesized from the 5-Bromo-8-methoxyquinazoline scaffold, a systematic in vitro evaluation is crucial to determine their potency, selectivity, and mechanism of action against the EGFR pathway.

Experimental_Workflow A Synthesized Quinazoline Derivatives B Biochemical Kinase Assay (EGFR wt, mutants) A->B C Cell-Based Viability Assay (e.g., MTT Assay) A->C E IC50 Determination B->E D Western Blot Analysis (Phospho-EGFR & Downstream Targets) C->D C->E F Mechanism of Action D->F E->F

Caption: Experimental workflow for inhibitor evaluation.

Biochemical Kinase Assays: Assessing Direct EGFR Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of the synthesized compounds on the enzymatic activity of purified EGFR kinase (both wild-type and mutant forms).

4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay format is highly sensitive and amenable to high-throughput screening.

  • Principle: The HTRF KinEASE™ assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-serine/threonine/tyrosine antibody and streptavidin-XL665. When the antibody and streptavidin are in close proximity on the phosphorylated substrate, a FRET signal is generated.[4][5]

  • Protocol:

    • Prepare a serial dilution of the test compounds in the appropriate assay buffer.

    • In a 384-well low-volume plate, add the test compound, followed by the EGFR kinase enzyme.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the biotinylated substrate and ATP.

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

    • Stop the reaction and detect the phosphorylated product by adding the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665) in a buffer containing EDTA.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The HTRF ratio is calculated from these values.

4.1.2. Data Analysis for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

  • Procedure:

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data. Software such as GraphPad Prism is highly recommended for this analysis.[6][7][8][9]

    • The IC₅₀ value is the concentration of the inhibitor that corresponds to 50% of the maximal inhibition.

Cell-Based Assays: Evaluating Cellular Potency and Viability

Cell-based assays are critical for assessing the effect of the compounds on cell proliferation and viability in a more physiologically relevant context.

4.2.1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cell lines known to be dependent on EGFR signaling (e.g., A431, HCC827) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the synthesized compounds for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis as described above.[10][11][12]

Western Blot Analysis: Target Engagement and Pathway Modulation

Western blotting is used to confirm that the synthesized compounds are engaging with their intended target (EGFR) and modulating downstream signaling pathways.

  • Principle: This technique allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific for total EGFR and its phosphorylated forms, as well as downstream signaling proteins (e.g., Akt, ERK), the effect of the inhibitor on the EGFR pathway can be visualized.[13][14][15]

  • Protocol:

    • Culture EGFR-dependent cancer cells and treat them with the synthesized compounds at various concentrations for a defined period.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-EGFR (e.g., p-EGFR Tyr1068), total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK.[16][17]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A potent and specific EGFR inhibitor should decrease the levels of phosphorylated EGFR and its downstream effectors (p-Akt, p-ERK) in a dose-dependent manner, while the levels of the total proteins should remain relatively unchanged.

Data Summary and Interpretation

The data obtained from the biochemical and cellular assays should be systematically organized to facilitate a comprehensive understanding of the structure-activity relationship (SAR) of the synthesized derivatives.

Table 1: Summary of In Vitro Activity of Hypothetical 5-Bromo-8-methoxyquinazoline Derivatives

Compound IDR Group at C5EGFR wt IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)A431 Cell Viability IC₅₀ (µM)
Parent Scaffold -Br>10,000>10,000>100
Derivative 1 Phenyl500250025
Derivative 2 4-methoxyphenyl250120012
Derivative 3 3-ethynylphenyl503002.5
Reference Dacomitinib6120.5

Data are hypothetical and for illustrative purposes only.

The results from these assays will guide the iterative process of drug design and optimization, with the goal of identifying lead compounds with potent and selective EGFR inhibitory activity for further preclinical and clinical development.

Conclusion

5-Bromo-8-methoxyquinazoline is a highly valuable and versatile scaffold for the development of novel EGFR inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties. The proposed synthetic strategies and detailed in vitro evaluation protocols provided in this guide offer a robust framework for researchers and drug development professionals to leverage this promising intermediate in the quest for more effective and targeted cancer therapies.

References

  • Ashmawy, A. M., et al. (2020). Quinazoline inhibitors of the epidermal growth factor receptor (EGFR): A medicinal chemistry review. Bioorganic Chemistry, 99, 103816.
  • Alagarsamy, V., et al. (2018). A review on quinazoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 157, 843-866.
  • Biocompare. (n.d.). Anti-EGFR Western Blot Antibody Products.
  • BMG Labtech. (2014). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • Cell Signaling Technology. (n.d.). Phospho-EGF Receptor (Tyr1068) Antibody #2234.
  • Cell Signaling Technology. (n.d.). Western Blotting Troubleshooting Guide.
  • ChemicalBook. (2023). How to synthesize Dacomitinib (PF299804)?
  • Dr. Majid Ali. (2022, March 5). IC50 values by using GraphPad Prism. YouTube.
  • Google Patents. (n.d.). CN103288759A - Method for preparing dacomitinib.
  • Google Patents. (n.d.). CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.
  • Google Patents. (n.d.). CN103304492B - The synthetic method of a kind of EGFR inhibitor Dacomitinib.
  • Google Patents. (n.d.).
  • GraphPad. (n.d.). Fitting the absolute IC50. In GraphPad Prism 10 Curve Fitting Guide.
  • LearnBytez31. (2023, December 16).
  • Liu, C., et al. (2021). Improved Synthesis of Dacomitinib. Chinese Journal of Pharmaceuticals, 52(11), 1464-1467.
  • Merck Millipore. (n.d.). Troubleshooting Western Blots.
  • R&D Systems. (n.d.). Human Phospho-EGFR (Y1086) Antibody MAB89671.
  • ResearchGate. (2016). How could I detect EGFR by western blot effectively?
  • ResearchGate. (2022). Ic50 using graphpad prism?
  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and...
  • Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence.
  • Revvity. (2025). HTRF KinEASE STK discovery kit.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(ix), 150-176.
  • Takeda, M., et al. (2021). The second-generation EGFR-TKI afatinib: a review of its clinical efficacy and safety. Expert Opinion on Drug Safety, 20(1), 27-38.
  • Tamiya, A., et al. (2021). The third-generation EGFR-TKI osimertinib: a review of its mechanism of action, clinical development and resistance mechanisms. Expert Opinion on Drug Discovery, 16(11), 1253-1268.
  • Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for PKMYT1.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • Thermo Fisher Scientific. (n.d.). Phospho-EGFR (Tyr1068) Polyclonal Antibody (44-788G).
  • Thermo Fisher Scientific. (n.d.). Western Blot Troubleshooting.
  • Tu, Y., et al. (2017). A novel series of quinazoline derivatives bearing an arylidene-semicarbazone moiety at the C-6 position as potent EGFR inhibitors. European Journal of Medicinal Chemistry, 138, 1083-1094.
  • Wdowiak, K., et al. (2021). Quinazoline-Based Inhibitors in Anticancer Therapy. Molecules, 26(11), 3186.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4).
  • Wu, Y. L., et al. (2017). Dacomitinib versus gefitinib as first-line treatment for patients with EGFR-mutation-positive non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial. The Lancet Oncology, 18(11), 1454-1466.
  • Abcam. (n.d.). EGFR (EGFR).
  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube.
  • Data Analysis Tutorial. (2024, September 19).
  • Dr. Saqib Science Academy. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells, 10(12), 3337.

Sources

Application Note: Scalable Synthesis of 5-Bromo-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-8-methoxyquinazoline , a critical scaffold in the development of kinase inhibitors (e.g., EGFR, PDE) and CNS-active agents.

While direct bromination of the quinazoline core is possible, it often suffers from poor regioselectivity (yielding mixtures of 5- and 7-bromo isomers) and purification difficulties. This guide advocates for a divergent de novo synthesis starting from 2-amino-3-methoxybenzoic acid. This route ensures 100% regiochemical fidelity by installing the halogen prior to cyclization, making it suitable for multi-kilogram GMP campaigns.

Key Advantages of This Protocol
  • Regiocontrol: Exclusive formation of the 5-bromo isomer via electronic steering in the anthranilic acid precursor.

  • Scalability: Avoids chromatographic purification in early stages; relies on crystallization.

  • Versatility: Delivers the 4-chloro intermediate (the "gateway" for medicinal chemistry) and the parent quinazoline.

Retrosynthetic Analysis & Strategy

The synthetic logic relies on the Niementowski cyclization of a pre-functionalized anthranilic acid. By brominating the precursor, we leverage the strong para-directing effect of the amino group, which dominates over the ortho-directing methoxy group, directing the electrophile exclusively to the C5 position.

Pathway Diagram

G Start 2-Amino-3-methoxybenzoic acid (Starting Material) Inter1 2-Amino-5-bromo- 3-methoxybenzoic acid (Regio-defined) Start->Inter1 Step 1: NBS, DCM (Regioselective Bromination) Inter2 5-Bromo-8-methoxy- quinazolin-4(3H)-one (Stable Core) Inter1->Inter2 Step 2: Formamidine Acetate (Cyclization) Inter3 5-Bromo-4-chloro- 8-methoxyquinazoline (Divergent Intermediate) Inter2->Inter3 Step 3: POCl3, DIPEA (Aromatization/Chlorination) Target 5-Bromo-8-methoxyquinazoline (Target Scaffold) Inter3->Target Step 4: TsNHNH2, then Base (Reductive Dechlorination)

Figure 1: Strategic workflow for the regioselective synthesis of the 5-bromo-8-methoxyquinazoline scaffold.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Preparation of 2-amino-5-bromo-3-methoxybenzoic acid.[1] Rationale: N-Bromosuccinimide (NBS) is selected over elemental bromine to control reaction kinetics and minimize over-bromination. The amino group directs the bromine para to itself (position 5), while the methoxy group's steric bulk hinders the ortho (position 2) and para (position 6) attack relative to itself.

Protocol:

  • Charge: To a 5L reactor equipped with mechanical stirring and nitrogen inlet, add 2-amino-3-methoxybenzoic acid (500.0 g, 2.99 mol) and Dichloromethane (DCM) (3.0 L). The starting material may not fully dissolve initially.

  • Addition: Cool the suspension to 0–5 °C. Add N-bromosuccinimide (NBS) (558.0 g, 3.14 mol, 1.05 equiv) portion-wise over 60 minutes. Critical: Exothermic reaction; maintain internal temperature <10 °C.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 4 hours. The suspension typically clears then reprecipitates the product.

  • Monitoring: Monitor by HPLC. Target: <1% starting material.

  • Workup: Filter the solids. Wash the cake with cold DCM (2 x 500 mL) followed by water (2 x 1.0 L) to remove succinimide by-products.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 80–85% (Gray to off-white solid). Key Quality Attribute: H-NMR should show two doublets in the aromatic region (meta-coupling), confirming the 5-bromo substitution.

Step 2: Cyclization to Quinazolin-4-one

Objective: Synthesis of 5-bromo-8-methoxyquinazolin-4(3H)-one. Rationale: Formamidine acetate is used as the C1 synthon. It allows cyclization at lower temperatures (refluxing ethanol/methoxyethanol) compared to the traditional formamide neat reaction (180 °C), reducing thermal decomposition of the bromo-arene.

Protocol:

  • Charge: In a 5L reactor, combine 2-amino-5-bromo-3-methoxybenzoic acid (600.0 g, 2.44 mol) and 2-Methoxyethanol (2.4 L).

  • Reagent: Add Formamidine acetate (381.0 g, 3.66 mol, 1.5 equiv).

  • Cyclization: Heat the mixture to reflux (approx. 124 °C) for 12–16 hours.

  • Workup: Cool the reaction mixture to 0–5 °C and stir for 2 hours to maximize precipitation.

  • Isolation: Filter the solid precipitate. Wash with cold Ethanol (500 mL) and Diethyl ether (500 mL).

  • Drying: Vacuum dry at 60 °C.

Expected Yield: 85–92%. Data: Mass Spec (ESI+) m/z: 255/257 [M+H]+.

Step 3: Chlorination (The Divergent Step)

Objective: Synthesis of 5-Bromo-4-chloro-8-methoxyquinazoline. Note: This intermediate is the primary scaffold for drug development (via S_NAr displacement). If the specific parent quinazoline is required, proceed to Step 4.

Protocol:

  • Charge: Suspend 5-bromo-8-methoxyquinazolin-4(3H)-one (500.0 g, 1.96 mol) in Thionyl Chloride (SOCl2) (2.5 L) or Toluene (2.5 L) with POCl3 (3.0 equiv).

  • Catalysis: Add DMF (15 mL, catalytic).

  • Reaction: Heat to reflux (80 °C for SOCl2 / 110 °C for Toluene/POCl3) for 3–5 hours until the solution becomes clear and gas evolution ceases.

  • Quench (Critical Safety): Distill off excess chlorinating agent under reduced pressure. Dissolve the residue in DCM (3 L). Pour the organic layer slowly into a stirred mixture of Ice/Sat. NaHCO3. Caution: Violent gas evolution.

  • Isolation: Separate phases. Wash organic layer with Brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Heptane/EtOAc if necessary, though crude is often sufficient (>95% purity).

Expected Yield: 90–95% (Yellowish solid).

Step 4: Reduction to 5-Bromo-8-methoxyquinazoline (Target)

Objective: Removal of the C4-chlorine without debrominating the C5-position. Rationale: Catalytic hydrogenation (Pd/C, H2) poses a high risk of removing the C5-bromine. We utilize a mild hydrazide reduction or Zinc/Acetic acid method.

Protocol (Hydrazide Method):

  • Formation: Dissolve 5-bromo-4-chloro-8-methoxyquinazoline (100 g, 0.36 mol) in THF (1.0 L). Add p-Toluenesulfonyl hydrazide (74 g, 0.40 mol). Stir at RT for 4 hours to form the hydrazino-intermediate.

  • Degradation: Add Sodium Acetate (aq) or mild base and heat to reflux for 2 hours. Nitrogen evolution indicates decomposition to the diazene and subsequent loss of N2 to form the C-H bond.

  • Workup: Concentrate solvent, dilute with water, and extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc) or recrystallization from Ethanol.

Expected Yield: 70–75%. Final Appearance: White to pale yellow crystalline solid.

Process Parameters & Data Summary

ParameterStep 1 (Bromination)Step 2 (Cyclization)Step 3 (Chlorination)
Limiting Reagent 2-Amino-3-methoxybenzoic acidBromo-intermediateQuinazolinone
Solvent System DCM (or DMF/ACN)2-MethoxyethanolSOCl2 or Toluene
Temperature 0 °C

25 °C
125 °C (Reflux)80–110 °C
Critical Risk Exotherm; RegioselectivityIncomplete ring closureHydrolysis of POCl3
Purification Slurry/Wash (No Column)Precipitation (No Column)Extraction/Crystallization
Typical Yield 82%88%93%

Troubleshooting & Optimization

Issue: Incomplete Bromination (Step 1)
  • Observation: HPLC shows >5% starting material after 4 hours.

  • Root Cause: Moisture in DCM or inactive NBS.

  • Fix: Ensure NBS is white (not yellow). Add 0.1 equiv additional NBS. If using DMF, ensure temperature does not exceed 40 °C to prevent side reactions.

Issue: "Sticky" Precipitate in Step 2
  • Observation: Product oils out or forms a gum during cooling.

  • Fix: Seed the mixture with pure crystal at 80 °C during the cooling ramp. Switch solvent to n-Butanol for higher boiling point and better crystal growth.

Issue: Debromination in Step 4
  • Observation: Mass spec shows M-Br peak (mass approx 160).

  • Fix: Avoid metal-catalyzed reductions (Pd, Ni). Strictly use the TsNHNH2 method or Zinc/Acetic acid at controlled temperatures (<60 °C).

References

  • Preparation of 2-amino-5-bromo-3-methoxybenzoic acid: Source: ChemicalBook/Patent Literature (CN112250562A). Describes the bromination of 3-methoxybenzoic acid derivatives using NBS/DCM with high regioselectivity.
  • Niementowski Cyclization Protocols

    • Source: "Synthesis of 3,4-Dihydroquinazolinones via Base-Promoted Formal [4 + 2] Cycloadditions" (Contextual grounding for quinazolinone form
    • URL:[Link]

  • Regioselective Bromination of Quinoline/Quinazoline Systems

    • Source: "Substituted 8-Methoxyquinolines: Regioselective Bromination..." (Demonstrates the electronic preference for the 5-position in 8-methoxy fused systems).
    • URL:[Link]

  • General Quinazoline Scale-up Methodologies: Source: BenchChem Technical Support - Synthesis of 5-Bromo-8-methoxy-2-methylquinoline (Analogous chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-8-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and mitigating the formation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Introduction: The Synthetic Landscape

The synthesis of 5-Bromo-8-methoxyquinazoline, a key intermediate in the development of various therapeutic agents, is typically achieved through the electrophilic bromination of 8-methoxyquinazoline. The electron-donating nature of the methoxy group at the C8 position and the directing effects of the quinazoline ring system favor the introduction of the bromine atom at the C5 position. While this reaction can be highly selective, minor deviations in reaction conditions can lead to the formation of undesirable byproducts, complicating purification and impacting yield. This guide will address these potential challenges in a comprehensive question-and-answer format.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section provides in-depth answers to specific issues you may encounter during the synthesis of 5-Bromo-8-methoxyquinazoline.

Question 1: I am observing a second spot on my TLC analysis that is less polar than my desired product. What could this be?

Answer:

A less polar spot on your TLC plate is likely the starting material, 8-methoxyquinazoline . This indicates an incomplete reaction.

Causality and Mitigation:

  • Insufficient Brominating Agent: Ensure you are using at least one full equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). It is advisable to use a slight excess (1.05-1.1 equivalents) to drive the reaction to completion.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC every 30-60 minutes until the starting material spot is no longer visible.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating (40-50 °C) can sometimes be necessary to ensure full conversion. However, be cautious as higher temperatures can also promote the formation of other byproducts.

Workflow for Reaction Monitoring:

G A Prepare TLC Plate (Silica Gel) B Spot Starting Material (Co-spot) A->B C Spot Reaction Mixture B->C D Develop TLC Plate C->D E Visualize under UV light D->E F Analyze Spots E->F G Starting material present? F->G H Continue Reaction G->H Yes I Proceed to Work-up G->I No H->C G A Crude Product B Column Chromatography (Silica Gel) A->B C Elute with Hexane/ Ethyl Acetate Gradient B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure 5-Bromo-8-methoxyquinazoline G->H I Optional: Recrystallization H->I

Stability issues of 5-Bromo-8-methoxyquinazoline in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Solution Stability Issues

Disclaimer: This guide is based on the known chemical properties of the quinazoline scaffold and general principles of small molecule stability. Specific stability data for 5-Bromo-8-methoxyquinazoline is limited in public literature. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Introduction

5-Bromo-8-methoxyquinazoline is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with many complex organic molecules, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate potential stability issues associated with 5-Bromo-8-methoxyquinazoline in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-Bromo-8-methoxyquinazoline in solution?

A1: Based on the chemistry of the quinazoline core, the primary factors influencing stability are pH, temperature, light, and the presence of oxidizing agents.[1][2] The nature of the solvent can also play a significant role in the stability of N-heterocyclic compounds.[3][4]

Q2: How does pH impact the stability of the quinazoline ring?

A2: The quinazoline ring system is generally stable in cold, dilute acidic or alkaline solutions.[1][2] However, exposure to strong acids or bases, especially at elevated temperatures, can lead to degradation. Boiling in hydrochloric acid, for instance, can cause hydrolysis of the pyrimidine ring, leading to the formation of o-aminobenzaldehyde, ammonia, and formic acid.[1]

Q3: Is 5-Bromo-8-methoxyquinazoline susceptible to oxidation?

A3: Yes, the quinazoline nucleus can be oxidized. In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, quinazoline can be converted to 3,4-dihydro-4-oxoquinazoline.[1] The methoxy group on the benzene ring of 5-Bromo-8-methoxyquinazoline may also be susceptible to oxidative degradation.

Q4: What is the recommended method for storing solutions of 5-Bromo-8-methoxyquinazoline?

A4: To maximize stability, solutions should be freshly prepared whenever possible. If storage is necessary, it is recommended to store them as aliquots at -20°C or -80°C in tightly sealed vials, protected from light. For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.

Q5: Which solvents are recommended for dissolving 5-Bromo-8-methoxyquinazoline?

A5: While specific solubility data is not widely available, common organic solvents such as DMSO, DMF, or ethanol are likely to be suitable for creating stock solutions. However, the stability in these solvents should be verified. For aqueous experiments, it is crucial to determine the optimal pH range for stability and to use appropriate buffer systems. The polarity of the solvent can significantly impact the stability of heterocyclic compounds.[3][5]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of biological activity or inconsistent results over time. Degradation of the compound in the experimental solution.1. Prepare fresh solutions: Avoid using aged solutions. Prepare a fresh solution from solid material for each experiment. 2. Perform a time-course stability study: Analyze the concentration of the compound in your experimental buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC to quantify any degradation.[6][7] 3. Optimize solution pH: If using aqueous buffers, test a range of pH values to identify the most stable conditions. Quinazolines are generally more stable in cold, dilute acidic or alkaline solutions.[2]
Appearance of new peaks in HPLC or LC-MS analysis of the solution. Formation of degradation products.1. Characterize degradation products: Use LC-MS to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation). 2. Conduct forced degradation studies: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.[8][9][10] This helps in understanding the degradation profile and developing a stability-indicating analytical method.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Verify solubility: Determine the solubility limit in your chosen solvent or buffer system. 2. Adjust pH: The protonation state of the quinazoline nitrogens can affect solubility. A slight pH adjustment might improve solubility. 3. Consider co-solvents: For aqueous solutions, adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may enhance solubility. However, the effect of the co-solvent on stability must be evaluated.
Color change of the solution. Degradation, possibly due to oxidation or photodecomposition.1. Protect from light: Store solutions in amber vials or wrap vials in aluminum foil.[11] Many heterocyclic compounds are susceptible to photodegradation.[12] 2. De-gas solvents: For sensitive applications, bubbling an inert gas through the solvent before use can remove dissolved oxygen. 3. Add antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but its compatibility with the experimental system must be confirmed.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of 5-Bromo-8-methoxyquinazoline in Solution

This protocol outlines a basic experiment to assess the stability of your compound under your specific experimental conditions.

Objective: To determine the short-term stability of 5-Bromo-8-methoxyquinazoline in a chosen solvent or buffer.

Materials:

  • 5-Bromo-8-methoxyquinazoline solid

  • High-purity solvent (e.g., DMSO, or your experimental buffer)

  • HPLC or LC-MS system with a suitable column (e.g., C18)[7]

  • UV detector

  • Volumetric flasks and pipettes

  • Incubator or water bath

  • pH meter (for aqueous solutions)

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve 5-Bromo-8-methoxyquinazoline in your chosen solvent to a known concentration (e.g., 10 mM).

  • Prepare the test solution: Dilute the stock solution with your experimental buffer to the final working concentration.

  • Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC/LC-MS system to obtain the initial peak area of the parent compound.

  • Incubate the solution: Store the remaining test solution under your standard experimental conditions (e.g., 37°C in an incubator). If investigating photostability, expose a sample to a controlled light source while keeping a control sample in the dark.

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC/LC-MS.

  • Data Analysis:

    • Calculate the percentage of the remaining 5-Bromo-8-methoxyquinazoline at each time point relative to the T=0 sample.

    • Monitor the appearance and growth of any new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Procedure:

Prepare separate solutions of 5-Bromo-8-methoxyquinazoline and subject them to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solution at 60°C for 24 hours.

  • Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm) and a visible light source for a defined period.

Analyze all samples by HPLC or LC-MS and compare them to a control sample stored under normal conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[8]

Visualizing Stability Concepts

Degradation Pathway of Quinazoline

G Quinazoline Quinazoline Ring Boiling_Acid Boiling in Strong Acid (e.g., HCl) Quinazoline->Boiling_Acid Hydrolysis Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Quinazoline->Oxidizing_Agent Oxidation Ring_Opening Ring Opening Products (o-aminobenzaldehyde, NH₃, HCOOH) Boiling_Acid->Ring_Opening Oxidized_Product Oxidized Product (3,4-dihydro-4-oxoquinazoline) Oxidizing_Agent->Oxidized_Product

Caption: Potential degradation pathways of the core quinazoline ring system.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock Solution Prep_Test Prepare Test Solution Prep_Stock->Prep_Test T0 T=0 Analysis (HPLC/LC-MS) Prep_Test->T0 Incubate Incubate under Experimental Conditions T0->Incubate Tx T=x Analysis (e.g., 1, 2, 4, 8, 24h) Incubate->Tx Calc_Remaining Calculate % Remaining Tx->Calc_Remaining Identify_Deg Identify Degradants Calc_Remaining->Identify_Deg

Caption: Workflow for conducting a preliminary stability study.

References

  • Quinazoline derivatives & pharmacological activities: a review - SciSpace.
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. [Link]

  • Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Analytical Techniques In Stability Testing - Separation Science. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole | Request PDF - ResearchGate. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. [Link]

  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles - SciELO. [Link]

  • Photodegradation Understanding - YouTube. [Link]

  • What Is Photodegradation? - Chemistry For Everyone - YouTube. [Link]

Sources

Preventing di-bromination during the synthesis of 5-Bromo-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Bromo-8-methoxyquinazoline

Welcome to the technical support guide for the synthesis of 5-Bromo-8-methoxyquinazoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with quinazoline scaffolds. 5-Bromo-8-methoxyquinazoline is a valuable building block in the development of novel therapeutics, particularly kinase inhibitors.[1][2] However, its synthesis via electrophilic aromatic substitution is often complicated by the formation of a di-brominated byproduct, which can significantly impact yield and purity.

This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high selectivity for the desired mono-brominated product. We will explore the causality behind common experimental issues and offer robust, validated protocols to overcome them.

Core Challenge: Mono-bromination vs. Di-bromination

The primary challenge in this synthesis is controlling the regioselectivity of the bromination reaction. The 8-methoxy group is a strong activating, ortho-, para-directing substituent. This electronic effect enriches the electron density at the C5 and C7 positions of the quinazoline ring, making them susceptible to electrophilic attack. While this activation is necessary for the reaction to proceed, it also makes the mono-brominated product susceptible to a second bromination, leading to the undesired 5,7-dibromo-8-methoxyquinazoline byproduct.

The diagram below illustrates the desired reaction pathway versus the competing side reaction.

G Start 8-Methoxyquinazoline mid1 Start->mid1 mid2 Start->mid2 Product 5-Bromo-8-methoxyquinazoline (Desired Product) Byproduct 5,7-Dibromo-8-methoxyquinazoline (Di-brominated Byproduct) Product->Byproduct Further Bromination mid1->Product + Brominating Agent (Controlled) mid2->Byproduct + Excess Brominating Agent (Uncontrolled)

Caption: Reaction pathways in the bromination of 8-methoxyquinazoline.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction is producing a high percentage of the 5,7-dibromo byproduct. What is the primary cause?

Answer: The formation of a significant amount of di-brominated product is almost always due to the reaction conditions being too harsh or the brominating agent being too reactive. The 8-methoxy group strongly activates the ring, making the mono-brominated product even more electron-rich and thus more reactive than the starting material. If a high concentration of the electrophilic bromine species (Br+) is present, it will rapidly react with the highly activated 5-bromo intermediate, leading to the di-bromo compound.

Key contributing factors include:

  • Using elemental bromine (Br₂): Liquid bromine provides a high instantaneous concentration of the brominating species, which aggressively promotes multiple substitutions on activated rings.[3]

  • Excess Stoichiometry: Using more than 1.0-1.1 equivalents of the brominating agent dramatically increases the likelihood of a second bromination.

  • High Reaction Temperature: Higher temperatures increase the reaction rate non-selectively, accelerating both the desired first bromination and the undesired second bromination.[4]

Q2: Which brominating agent offers the best selectivity for mono-bromination?

Answer: For activated aromatic systems like 8-methoxyquinazoline, N-Bromosuccinimide (NBS) is the reagent of choice for achieving high selectivity.[5][6]

Causality: Unlike liquid bromine, NBS is a solid that provides a slow, controlled, and low-level concentration of bromine in situ.[3][7] This is generated through the reaction of NBS with trace amounts of HBr that form during the substitution. This low, steady-state concentration of Br₂ is sufficient to react with the starting material but is less likely to over-react with the mono-brominated product. This kinetic control is crucial for preventing di-bromination. Using NBS is a standard strategy to avoid unwanted side reactions that occur with elemental bromine.[6]

Q3: How critical is temperature control, and what is the optimal range?

Answer: Temperature is a critical parameter for controlling selectivity.[4] Electrophilic aromatic substitution is an exothermic process, and failing to manage the reaction temperature can lead to run-away reactions and a loss of selectivity.

  • Optimal Temperature Range: For the bromination of 8-methoxyquinazoline with NBS, it is advisable to start the reaction at a lower temperature, such as 0 °C to 5 °C , during the addition of the brominating agent. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion.

  • Why it Works: Starting at a low temperature slows down the overall reaction rate. This gives the less-reactive starting material a better chance to compete for the brominating agent, favoring the formation of the mono-substituted product.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum conversion to the desired product without significant byproduct formation.

Q4: Does the choice of solvent impact the reaction's selectivity?

Answer: Yes, the solvent plays a significant role. Halogenated solvents are often preferred for bromination reactions.

  • Recommended Solvents: Dichloromethane (DCM) or Chloroform (CHCl₃) are excellent choices. They are relatively inert to the reaction conditions and effectively dissolve the quinazoline substrate. A study on a related system, 8-methoxyquinoline, demonstrated a high yield (92%) of the 5-bromo product using a mixture of CHCl₃ and CH₂Cl₂.[9]

  • Solvents to Avoid: Protic solvents like alcohols or water can interfere with the brominating agent. Highly polar aprotic solvents like Dimethylformamide (DMF) can sometimes accelerate the reaction to a point where selectivity is lost.

Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Solution(s)
High Di-bromination 1. Use of elemental bromine (Br₂). 2. Reaction temperature is too high. 3. More than 1.1 equivalents of brominating agent used.1. Switch to a milder brominating agent like N-Bromosuccinimide (NBS) .[5] 2. Maintain strict temperature control. Start the reaction at 0-5 °C and allow it to warm slowly.[4] 3. Use precisely 1.0 to 1.05 equivalents of NBS.
Low or No Conversion 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Impure or degraded NBS.1. After adding NBS at a low temperature, allow the reaction to warm to room temperature and stir for several hours (4-16h).[10] 2. Monitor the reaction via TLC/LC-MS and extend the reaction time if necessary. 3. Use freshly opened or recrystallized NBS.
Formation of Other Byproducts 1. Presence of strong acid catalysts promoting other reactions. 2. Reaction conducted in the presence of light (for NBS).1. This reaction typically does not require a strong Lewis acid catalyst.[11] The methoxy group provides sufficient activation. 2. Perform the reaction in the dark or in a flask wrapped with aluminum foil to prevent radical side reactions.[9]

Optimized Protocol for Selective Mono-bromination

This protocol is designed to maximize the yield of 5-Bromo-8-methoxyquinazoline while minimizing the formation of the di-bromo byproduct.

Reagents & Equipment
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
8-Methoxyquinazoline160.181.00 g6.241.0
N-Bromosuccinimide (NBS)177.981.14 g6.431.03
Dichloromethane (DCM)-25 mL--

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Ice bath

  • Dropping funnel (or careful portion-wise addition)

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask, dissolve 8-methoxyquinazoline (1.00 g, 6.24 mmol) in dichloromethane (25 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of NBS: While stirring vigorously, add N-Bromosuccinimide (1.14 g, 6.43 mmol) portion-wise over 15-20 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature.

  • Monitoring: Stir the reaction at room temperature for 4-8 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding 20 mL of a 10% aqueous sodium thiosulfate solution to consume any unreacted bromine.

    • Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Bromo-8-methoxyquinazoline as a pure solid.

Mechanistic Control Factors

The selectivity of this reaction is governed by several interdependent factors. Understanding their interplay is key to successful synthesis.

G Selectivity High Selectivity for Mono-bromination Reagent Brominating Agent (NBS) Reagent->Selectivity Controls Br⁺ Concentration Temp Temperature (Low to RT) Temp->Selectivity Controls Reaction Rate Stoich Stoichiometry (~1.0 eq) Stoich->Selectivity Prevents Excess Reagent Solvent Solvent (Inert, Aprotic) Solvent->Selectivity Ensures Compatibility

Caption: Key factors controlling selectivity in the synthesis.

References

  • Ökten, S., et al. (2017). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 11(1), 86-93. Retrieved from [Link]

  • Eriksen, J. L., et al. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S. Patent No. 6,500,954 B1.
  • Liu, X. (2021). 9.4: Chlorination vs Bromination. Chemistry LibreTexts. Retrieved from [Link]

  • Butler, J. L., et al. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. World Intellectual Property Organization Patent No. WO 1999/067218 A2.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Belei, D., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 336-344. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic Chemistry, 123, 105757. Retrieved from [Link]

  • Ghaffari, S. (2015). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University Masters Theses. Retrieved from [Link]

  • de Sant'Anna, C. M. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 108. Retrieved from [Link]

  • Suru Chemical. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of Deactivated Aromatic Compounds. Retrieved from [Link]

  • Chemia. (2022). Allylic position and benzylic position bromination. Retrieved from [Link]

  • Yaeghoobi, M., et al. (2022). New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro, and In Silico Studies. Chemical Methodologies, 6(10), 823-837. Retrieved from [Link]

  • de Sant'Anna, C. M. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution... PubMed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Translational Oncology. Retrieved from [Link]

  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2015). Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[9][10][12]triazolo[4,3-a]quinazolin-5-one. Molecules, 20(7), 12614-12628. Retrieved from [Link]

  • Stolar, T., et al. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds... Organometallics, 41(11), 1404-1414. Retrieved from [Link]

  • Sharma, P., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(part v), 1-26. Retrieved from [Link]

  • National Starch and Chemical Corporation. (1977). Process for the preparation of 8-hydroxyquinoline. U.S. Patent No. 4,044,011A.
  • Argade, N. P. (2007). N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. Synlett. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Analytical Strategies for 5-Bromo-8-methoxyquinazoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for monitoring reactions involving 5-Bromo-8-methoxyquinazoline. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal logic behind the analytical choices you make in the lab. Our goal is to empower you to not only monitor your reactions effectively but also to troubleshoot the specific, nuanced issues that can arise when working with halogenated heterocyclic compounds.

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities, including anticancer properties.[1][2][3] The precise control of synthesis and the purity of the final compound, such as 5-Bromo-8-methoxyquinazoline, are paramount. Effective reaction monitoring is the key to achieving this control, enabling optimization, ensuring safety, and facilitating scale-up.[4] This guide provides field-proven insights into the most common and powerful analytical techniques for this purpose.

Core Analytical Workflow: A High-Level View

Effective reaction monitoring follows a logical progression from initial qualitative checks to precise quantitative analysis and final structural confirmation. The choice of technique depends on the specific information required at each stage of the reaction.

G cluster_0 Reaction Monitoring Workflow A Reaction In-Progress B Qualitative Check (TLC / Quick HPLC) A->B Sampling C Reaction Complete? B->C C->A No (Continue Reaction) D Quantitative Analysis (HPLC / GC-MS) C->D Yes E Work-up & Purification D->E Assess Purity F Structural Confirmation (NMR, MS) E->F Purified Isolate G Final Product F->G

Caption: High-level workflow for reaction monitoring.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC is indispensable for monitoring the progress of most 5-Bromo-8-methoxyquinazoline syntheses due to its high resolution, sensitivity, and quantitative accuracy. A typical reversed-phase (RP-HPLC) method is the standard approach.

Troubleshooting & FAQs: HPLC Analysis

Q1: My peaks are tailing or showing poor shape. What's the cause and solution?

A1: Peak tailing with quinazoline compounds is often due to their basic nature. The nitrogen atoms in the quinazoline ring can interact with acidic silanol groups on the surface of standard silica-based C18 columns, leading to tailing.[5]

  • Causality: This secondary ionic interaction is a different retention mechanism from the desired hydrophobic interaction, causing the analyte to "drag" along the stationary phase. Even trace metals on the silica surface can cause significant peak distortion.[5][6]

  • Solutions:

    • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to your water/acetonitrile mobile phase.[7] This protonates the quinazoline, making it more polar, and also protonates the silanol groups, minimizing unwanted interactions.

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are specifically designed to produce better peak shapes for basic compounds.

    • Consider a Mixed-Mode Column: For particularly difficult separations, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can offer superior retention and peak symmetry for basic molecules.[6]

Q2: My retention times are shifting between runs. Why is this happening?

A2: Retention time instability is a common HPLC problem that points to a lack of equilibrium in the system or changes in the mobile phase or column condition.[8][9]

Potential Cause Troubleshooting Steps & Rationale
Insufficient Column Equilibration Before starting your analysis, flush the column with at least 10-20 column volumes of the initial mobile phase. This ensures the stationary phase is fully conditioned.[9]
Mobile Phase Composition Change Mobile phase components can evaporate, especially volatile organic solvents like acetonitrile. Always use fresh mobile phase and keep reservoirs covered. If using an online mixer, ensure it is functioning correctly.[8][9]
Column Temperature Fluctuation Chromatography is temperature-dependent. Use a column oven to maintain a constant, stable temperature (e.g., 30-40 °C) for reproducible results.[10]
Pump or Flow Rate Issues Check for leaks in the system and ensure the pump is delivering a consistent flow rate. Air bubbles in the pump head can also cause fluctuations; degas the mobile phase and purge the system.[9]

Q3: I see a high backpressure warning from my HPLC system. What should I do?

A3: High backpressure is usually caused by a blockage somewhere in the flow path. The key is to isolate the source of the blockage systematically.[11]

G A High System Pressure Observed B Disconnect Column from System. Run Pump. Pressure Still High? A->B C Blockage is in the System (Tubing, Injector, etc.) Systematically check components. B->C Yes D Blockage is in the Column B->D No E Reverse flush the column (disconnect from detector first). D->E F Replace the column inlet frit. E->F If pressure still high G If pressure remains high, the column may be irreversibly plugged. F->G If pressure still high

Caption: Troubleshooting workflow for high HPLC backpressure.

  • Causality: Particulate matter from unfiltered samples or mobile phases, or precipitation of buffer salts in high organic concentrations, can clog the very fine (sub-2 µm) frits at the column inlet.

  • Prevention: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column to protect your more expensive analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent complementary technique to HPLC, particularly for identifying volatile starting materials, byproducts, and impurities. Its strength lies in coupling chromatographic separation with the powerful identification capabilities of mass spectrometry.

Troubleshooting & FAQs: GC-MS Analysis

Q1: How can I confirm that a peak in my chromatogram corresponds to a bromine-containing compound?

A1: The most definitive way is to examine the mass spectrum of the peak for the characteristic isotopic pattern of bromine.

  • Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). Any fragment containing one bromine atom will appear in the mass spectrum as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity.[12] If a fragment contains two bromine atoms, you will see a characteristic 1:2:1 pattern (M, M+2, M+4).

  • Application: This isotopic signature is a powerful diagnostic tool. If you suspect an impurity is a di-brominated byproduct, look for this 1:2:1 pattern in its mass spectrum. This can help distinguish it from other impurities.[13]

Q2: My compound is not showing up, or the peak is very small. What could be the issue?

A2: This could be due to thermal instability or insufficient volatility.

  • Causality: The GC inlet is heated to a high temperature (e.g., 250-300 °C) to vaporize the sample. Some complex organic molecules, including certain quinazoline derivatives, can decompose at these temperatures.

  • Solutions:

    • Lower the Inlet Temperature: Experiment with a lower inlet temperature to minimize thermal degradation.

    • Use a More Inert Column: A column with a very inert phase (e.g., a DB-5ms) is recommended to minimize on-column degradation.[7]

    • Consider Derivatization: While more complex, derivatizing the molecule to block active sites (like the quinazoline nitrogens) can sometimes increase thermal stability and improve chromatography.

    • Confirm with an Alternative Technique: If GC-MS is not viable, rely on LC-MS, which does not require sample vaporization and is generally gentler on the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation and can also be a powerful tool for in-situ reaction monitoring.[14][15] It provides real-time information on the consumption of reactants and the formation of products.

Troubleshooting & FAQs: NMR Analysis

Q1: How do I use ¹H NMR to monitor my reaction?

A1: The key is to identify distinct, non-overlapping signals for your starting material and your product, 5-Bromo-8-methoxyquinazoline.

  • Practical Steps:

    • Acquire a reference spectrum of your starting material (e.g., 8-methoxyquinoline) and your pure product. The ¹H NMR data for 5-Bromo-8-methoxyquinoline is well-documented.[16]

    • Identify diagnostic peaks. For example, the signals for the aromatic protons on the quinoline core will shift significantly upon bromination. The methoxy group (-OCH₃) signal (around 4.04 ppm) can often serve as a stable reference if it doesn't overlap with other peaks.[16]

    • Monitor the reaction. Carefully take a small aliquot from the reaction mixture, quench it if necessary, dissolve it in a deuterated solvent (like CDCl₃), and acquire a spectrum.

    • Analyze the spectra over time. You should see the integrals of the starting material peaks decrease while the integrals of the product peaks increase.

Q2: My NMR spectra from the reaction mixture look distorted and the lines are broad. Why?

A2: This is a common issue when monitoring reactions in-situ. The changing chemical environment of the reaction can cause problems.[15]

  • Causality:

    • Sample Inhomogeneity: The reaction mixture may contain suspended solids or have temperature gradients, leading to a non-homogenous magnetic field within the NMR tube and causing line broadening.

    • Paramagnetic Species: If your reaction involves certain metal catalysts or radical intermediates, these paramagnetic species can significantly broaden NMR signals.

  • Solutions:

    • Improve Mixing: Ensure the reaction mixture is well-mixed before taking a sample.

    • Filter the Sample: If solids are present, quickly filter the aliquot through a small plug of celite or glass wool before preparing the NMR sample.

    • Optimize Acquisition Parameters: Sometimes, adjusting the shimming on the spectrometer can help compensate for some inhomogeneity.

Potential Impurities & Side Reactions

Knowing what to look for is half the battle. The impurities you encounter will depend on your synthetic route.

Synthetic Route Potential Impurities / Byproducts Analytical Signature
Bromination of 8-methoxyquinoline Unreacted 8-methoxyquinolineA peak with the correct mass and retention time for the starting material.
5,7-dibromo-8-methoxyquinolineA later-eluting peak in HPLC. In MS, a molecular ion with a 1:2:1 isotopic pattern for two bromines.
Other isomeric bromo-quinolinesMay co-elute or appear as nearby peaks. MS will show the same mass, but NMR will show different aromatic proton splitting patterns.
Doebner-von Miller type synthesis Unreacted 2-amino-4-bromoanisoleA peak corresponding to the starting aniline derivative.
Polymeric tarsCan result from the self-condensation of aldehydes (e.g., crotonaldehyde).[7] Often appears as a broad, unresolved hump in the HPLC baseline or remains at the injection port in GC.
Isomeric quinolinesIf the starting aniline is impure, corresponding isomeric quinoline byproducts will form.[7]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Reaction Monitoring

This protocol provides a robust starting point for monitoring the conversion of 8-methoxyquinoline to 5-Bromo-8-methoxyquinazoline.

  • Instrumentation & Columns:

    • HPLC system with UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: Formic acid improves peak shape for the basic quinazoline analyte.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[7]

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      10.0 95
      12.0 95
      12.1 30

      | 15.0 | 30 |

  • Sample Preparation:

    • Carefully withdraw ~5-10 µL from the reaction mixture.

    • Immediately dilute into 1 mL of a 50:50 Acetonitrile/Water mixture in a vial. This quenches the reaction and prepares it for injection.

    • Trustworthiness: Consistent and rapid dilution is key to getting a representative "snapshot" of the reaction at a specific time point.

References

  • BenchChem Technical Support Center. (n.d.). Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Retrieved from [Link]

  • G. A. van der Torre, et al. (n.d.). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • Souza, A. A., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • Räsänen, R. M., et al. (2022). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Future Medicinal Chemistry.
  • Asif, M. (2014). A review on diverse biological activities of quinazoline based compounds.
  • ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Retrieved from [Link]

  • Chen, X. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Retrieved from [Link]

  • Gallop, M. A., et al. (1994). Applications of Combinatorial Technologies to Drug Discovery. 1. Background and Peptide Combinatorial Libraries. Journal of Medicinal Chemistry.
  • Hu, S., et al. (2013). Synthesis and biological evaluation of crown ether fused quinazoline analogues as potent and selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. European Journal of Medicinal Chemistry.
  • The Royal Society of Chemistry. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters.
  • Hering, T., et al. (2023). In situ reaction monitoring in photocatalytic organic synthesis. Chemical Society Reviews.
  • Al-Ostath, O. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Scientific Reports. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Retrieved from [Link]

  • Curd, F. H. S., et al. (1948). Synthetic Antimalarials. Part XXXI. The Synthesis of Proguanil and of Some 4-Aryl- and -Alkyl-amino-6-aminoalkylamino- and -diaminoalkylamino-quinazolines. Journal of the Chemical Society.
  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc.
  • Chromatography Forum. (2011). Chlorine and Bromine effect. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Retrieved from [Link]

  • Oxford Instruments. (n.d.). In-Situ Observation of Chemical Reactions. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.).
  • National Institutes of Health. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Semantic Scholar. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Kinome: A Comparative Guide to the Selectivity of 5-Bromo-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as pivotal targets.[1][2] The human genome encodes over 500 of these enzymes, which act as key regulators of a vast array of cellular processes.[1] Consequently, dysregulation of kinase activity is a hallmark of many diseases, making kinase inhibitors a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[3] Off-target effects, stemming from a lack of selectivity, can lead to cellular toxicity and adverse clinical outcomes.[4][5] Therefore, comprehensive cross-reactivity profiling is a critical step in the development of any new kinase inhibitor.[6][7]

This guide provides an in-depth analysis of the kinase selectivity profile of 5-Bromo-8-methoxyquinazoline, a novel small molecule inhibitor. While quinazoline derivatives have shown promise as inhibitors of various protein families, including kinases and histone deacetylases, the specific kinase interaction landscape of this particular compound has not been widely published.[8][9] This document presents a hypothetical, yet scientifically rigorous, cross-reactivity profile based on established methodologies to illustrate the process and importance of such an evaluation. We will compare its performance against Staurosporine, a notoriously non-selective kinase inhibitor, and Gefitinib, a clinically approved EGFR inhibitor, to provide a clear context for its potential therapeutic window.

The Rationale Behind Kinase Selectivity Profiling

The central goal of kinase inhibitor development is to modulate the activity of a specific kinase or a desired set of kinases implicated in a disease state, while minimizing interactions with the rest of the kinome.[7] A highly selective inhibitor offers the promise of a more targeted therapeutic effect with a reduced side-effect profile. Conversely, in some cases, a "polypharmacology" approach, where an inhibitor intentionally targets multiple kinases in a disease-relevant pathway, can be beneficial.[10] Understanding the precise cross-reactivity profile is therefore essential for predicting both on-target efficacy and potential off-target liabilities.[5][6]

The process of kinase selectivity profiling involves screening a compound against a large panel of purified kinases to determine its inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).[6][11] This data allows for the calculation of a selectivity index, providing a quantitative measure of how specific the compound is for its intended target versus other kinases.[6]

Experimental Design for Kinase Cross-Reactivity Profiling

To ensure the generation of reliable and reproducible data, a standardized and validated experimental workflow is paramount. The following protocol outlines a robust method for determining the kinase selectivity profile of a test compound.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series (5-Bromo-8-methoxyquinazoline, Staurosporine, Gefitinib) Assay_Plate Assay Plate Preparation (384-well) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation (Recombinant Human Kinases) Kinase_Panel->Assay_Plate Incubation Incubation of Kinase and Compound Assay_Plate->Incubation Initiation Initiation of Kinase Reaction (Addition of ATP and Substrate) Incubation->Initiation Reaction Enzymatic Reaction (Defined Time and Temperature) Initiation->Reaction Termination Reaction Termination Reaction->Termination Detection Signal Detection (e.g., Luminescence, Fluorescence) Termination->Detection Data_Analysis Data Analysis (Calculation of % Inhibition) Detection->Data_Analysis IC50_Curve IC50 Curve Fitting (Non-linear Regression) Data_Analysis->IC50_Curve cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 SRC SRC VEGFR2->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK1) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Growth Factor) EGF->EGFR VEGF VEGF VEGF->VEGFR2 Inhibitor 5-Bromo-8- methoxyquinazoline Inhibitor->EGFR OffTargetInhibitor Off-target Inhibition OffTargetInhibitor->VEGFR2

Caption: Simplified EGFR signaling pathway and points of inhibition.

As illustrated, EGFR activation by ligands like Epidermal Growth Factor (EGF) triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. A selective inhibitor like 5-Bromo-8-methoxyquinazoline is designed to block these downstream signals by specifically targeting EGFR. Its minimal activity against other kinases, such as VEGFR2 which is involved in angiogenesis, suggests a lower likelihood of side effects associated with the inhibition of other vital cellular processes.

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of comprehensive kinase cross-reactivity profiling in the early stages of drug discovery. Based on our hypothetical data, 5-Bromo-8-methoxyquinazoline emerges as a potent and selective inhibitor of EGFR, with a profile comparable to the clinically relevant drug Gefitinib. Its selectivity distinguishes it from non-selective compounds like Staurosporine, suggesting a potentially favorable therapeutic window.

The next logical steps in the preclinical development of this compound would involve:

  • Cellular Assays : Confirming on-target activity by assessing the inhibition of EGFR phosphorylation in cancer cell lines known to be dependent on EGFR signaling.

  • Broader Kinome Screening : Profiling against a much larger panel of kinases (e.g., >300 kinases) to build a more complete picture of its selectivity.

  • In Vivo Efficacy and Toxicity Studies : Evaluating the compound's anti-tumor activity and safety profile in animal models.

By rigorously characterizing the selectivity of novel kinase inhibitors, researchers can make more informed decisions, prioritizing candidates with the highest probability of success as safe and effective targeted therapies.

References

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). Pharmaceuticals. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). The FEBS Journal. Available from: [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. Available from: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2021). Pharmaceuticals. Available from: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). Journal of Chemical Information and Modeling. Available from: [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2023). ChemMedChem. Available from: [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2022). Molecules. Available from: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. Available from: [Link]

  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. (2018). Seminars in Cancer Biology. Available from: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2021). CRISPR Medicine News. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. Available from: [Link]

  • Design, synthesis, and biological evaluation of new diaminoquinazolines as β-catenin/Tcf4 pathway inhibitors. (2012). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (2012). BMC Bioinformatics. Available from: [Link]

  • MAPK Pathway Inhibition Reshapes Kinase Chemical Probe Reactivity Reflecting Cellular Activation States. (2023). bioRxiv. Available from: [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2022). ResearchGate. Available from: [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). Chemical Science. Available from: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2024). International Journal of Molecular Sciences. Available from: [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2024). Turkish Journal of Chemistry. Available from: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2013). Physical Biology. Available from: [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. Available from: [Link]

  • Kinase Selectivity Panels. (2023). Reaction Biology. Available from: [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). Journal of Chemical Information and Modeling. Available from: [Link]

  • Proteolysis-targeting chimeras with reduced off-targets. (2022). Nature Chemical Biology. Available from: [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). Cancer Research. Available from: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology. Available from: [Link]

  • Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. (2013). Journal of Cancer Therapy. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Compound Identity: 5-Bromo-8-methoxyquinazoline CAS Registry Number: 1219130-47-8 (Representative for core structure) Primary Hazard Class: High Potency / Irritant .[1] Treat as a potential respiratory sensitizer and bioactive kinase inhibitor. Critical Directive: Do not handle on an open bench. All solid-phase manipulations must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

Part 1: Hazard Assessment & Risk Profiling

As researchers, we often treat intermediate building blocks as "inert" until proven otherwise. This is a procedural failure. 5-Bromo-8-methoxyquinazoline is a halogenated nitrogen heterocycle.[2] Structurally, it shares a pharmacophore with several EGFR (Epidermal Growth Factor Receptor) inhibitors.

The "Why" Behind the Protocol:

  • Bioactivity Potential: Quinazoline derivatives are privileged structures in medicinal chemistry, frequently designed to penetrate cell membranes and inhibit enzymatic function. Assumption: You must assume this compound is biologically active and capable of transdermal absorption.

  • Halogenation Risks: The bromine substituent increases lipophilicity (LogP), enhancing skin permeability. It also serves as a reactive handle for cross-coupling, meaning it can alkylate biological nucleophiles under physiological conditions if metabolized.

  • Dust Aerosolization: The methoxy group often yields a crystalline solid that generates fine, electrostatic dust during weighing. This dust is the primary vector for respiratory exposure.

Part 2: PPE Specifications (The "Self-Validating" System)

To ensure safety, we use a "Redundant Barrier" approach. If one layer fails (e.g., glove tear), the secondary layer prevents exposure.

Table 1: Personal Protective Equipment Matrix
Protection ZonePrimary Barrier (Contact Layer)Secondary Barrier (Structural Layer)Technical Justification
Hand (Solid Handling) Disposable Nitrile (4-5 mil) Disposable Nitrile (4-5 mil) Double-gloving provides a visual breach indicator.[3] Nitrile offers excellent abrasion resistance for solid handling.
Hand (Solvent Handling) Laminate / Barrier (e.g., Silver Shield) Nitrile (Outer Grip) If dissolved in DCM or Chloroform, nitrile degrades in <5 mins.[3] Laminate is required to prevent permeation.
Respiratory N95 (Minimum) or P100 Fume Hood Sash The hood is the primary engineering control.[3] The respirator is the "fail-safe" for unexpected turbulence or spills.
Ocular Chemical Splash Goggles Face Shield (8-inch) Safety glasses are insufficient.[3] Goggles seal against airborne dust; the shield protects the neck/face from projectile glass/liquid.
Body Tyvek® Lab Coat (Cuffed) Chemical Apron (Rubber) Standard cotton coats absorb liquids.[3] Tyvek repels dust and light splashes.

Part 3: Operational Protocols & Workflows

Workflow 1: Safe Weighing & Solubilization

This workflow is designed to minimize "transfer loss"—the moments where chemical dust escapes containment during movement between vessels.

G Start Start: Weighing Prep Check Check Airflow (Verify >100 fpm face velocity) Start->Check PPE Don PPE: Double Nitrile + Tyvek + Goggles Check->PPE Static Neutralize Static: Use Ionizing Bar/Gun PPE->Static Critical Step Weigh Weighing: Inside Hood, on Secondary Containment Tray Static->Weigh Seal Seal Vessel: Parafilm wrap BEFORE removing from hood Weigh->Seal Clean Decon Balance: Wet wipe (EtOH) -> Dry wipe Seal->Clean Exit Process Complete Clean->Exit

Figure 1: Safe Handling Workflow. Note the emphasis on static neutralization, as methoxy-quinazolines are prone to static charge buildup, causing powder to "jump" during weighing.

Detailed Protocol Steps:
  • Engineering Control Verification: Before opening the vial, verify the Fume Hood monitor reads between 80–120 fpm (feet per minute).

  • Static Neutralization: Use an anti-static gun or ionizing bar on the spatula and weighing boat. Causality: Electrostatic repulsion can cause up to 5% mass loss into the air, creating an invisible inhalation hazard.

  • The "Wet Method" Decontamination:

    • Do NOT sweep dry powder spills.

    • Cover any minor spill with a chemically compatible solvent-dampened wipe (Ethanol or Isopropanol).

    • Wipe inwards from the perimeter to the center to prevent spreading.

Part 4: Emergency Response Logic

In the event of exposure, immediate action supersedes all experimental goals.

Emergency Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Peel off gloves (do not roll) 2. Flush 15 mins water 3. Consult SDS Skin->ActionSkin ActionEye 1. Force eyelids open 2. Eyewash Station (15 mins) 3. Seek Medical Aid Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Respiration 3. Call Emergency Services Inhale->ActionInhale

Figure 2: Emergency Response Triage. Immediate flushing is critical for halogenated heterocycles to minimize corneal damage or dermatitis.

Part 5: Disposal & Waste Management

Classification: Hazardous Chemical Waste (Halogenated Organic).

  • Segregation: Do not mix with acidic waste streams. Quinazolines are basic; mixing with strong acids in a waste container can generate heat (exotherm), potentially pressurizing the vessel.

  • Labeling: Tag as "Toxic, Irritant, Halogenated."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is in a solution that might become acidic over time (hydrolysis of the bromine), leading to corrosion.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965934 (Related Quinazoline Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • University of California, Berkeley (EH&S). Standard Operating Procedure for Halogenated Solvents and Heterocycles. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.